2-(3-aminopiperidin-1-yl)acetic acid dihydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
2-(3-aminopiperidin-1-yl)acetic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.2ClH/c8-6-2-1-3-9(4-6)5-7(10)11;;/h6H,1-5,8H2,(H,10,11);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRWDQOHLJICOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)O)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Bifunctional Scaffolds in Modern Drug Discovery: A Technical Guide on 2-(3-Aminopiperidin-1-yl)acetic Acid Dihydrochloride
Executive Summary
In the landscape of modern medicinal chemistry, the demand for highly functionalized, rigidified building blocks has surged. 2-(3-aminopiperidin-1-yl)acetic acid dihydrochloride is a highly versatile, non-natural amino acid derivative that combines the privileged 3-aminopiperidine pharmacophore with an N-alkyl carboxylic acid handle. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, and critical applications in targeted therapeutics—specifically in Dipeptidyl Peptidase-4 (DPP-4) inhibition and Proteolysis Targeting Chimera (PROTAC) linkerology.
Structural Profiling and Physicochemical Causality
Understanding the structural parameters of a building block is critical for predicting its behavior in complex synthetic workflows and biological systems.
Quantitative Data Summary
| Parameter | Specification |
| Chemical Name | 2-(3-aminopiperidin-1-yl)acetic acid dihydrochloride |
| Molecular Formula | C₇H₁₄N₂O₂ · 2HCl |
| Molecular Weight | 231.12 g/mol |
| Core Scaffold | 3-Aminopiperidine |
| Functional Groups | Primary amine (C3), Tertiary amine (N1), Carboxylic acid |
| Physical State | White to off-white crystalline powder |
| Solubility | Highly soluble in H₂O and DMSO; insoluble in hexanes |
The Causality of the Dihydrochloride Salt
In its free base form, 2-(3-aminopiperidin-1-yl)acetic acid is a highly reactive zwitterion containing both an unprotected primary amine and a free carboxylic acid. This configuration is thermodynamically driven to undergo intermolecular polycondensation (forming oligomers) or intramolecular lactamization (forming a bridged bicyclic lactam).
By isolating the compound as a dihydrochloride salt, both the primary amine (C3) and the tertiary amine (N1) are fully protonated into their ammonium states. This self-validating isolation strategy renders the amines non-nucleophilic, guarantees long-term shelf stability, prevents auto-degradation, and provides a highly crystalline, water-soluble powder that is ideal for automated solid-phase peptide synthesis (SPPS)[1].
Synthetic Methodologies and Workflows
The synthesis of 2-(3-aminopiperidin-1-yl)acetic acid dihydrochloride relies on the precise manipulation of protecting groups to ensure regioselectivity. Below is the field-validated, step-by-step methodology.
Step 1: Sₙ2 N-Alkylation
-
Objective: Regioselectively functionalize the secondary amine of the piperidine ring.
-
Protocol: Dissolve 3-Boc-aminopiperidine (1.0 eq) in anhydrous acetonitrile. Suspend anhydrous potassium carbonate (2.0 eq) in the mixture. Cool to 0°C and add ethyl bromoacetate (1.1 eq) dropwise. Stir at ambient temperature for 12 hours[2],[3].
-
Causality: Potassium carbonate acts as a mild, heterogeneous base to scavenge the hydrobromic acid generated during the Sₙ2 substitution. This prevents the protonation of the piperidine nitrogen, maintaining its nucleophilicity without causing unwanted side reactions or racemization of the chiral center.
Step 2: Global Deprotection and Hydrolysis
-
Objective: Simultaneously cleave the Boc protecting group and hydrolyze the ethyl ester.
-
Protocol: Isolate the intermediate via organic extraction. Dissolve the crude ester in a 1:1 mixture of 4M HCl in 1,4-dioxane and water. Heat to 80°C for 6 hours. Evaporate the solvent under reduced pressure and triturate the residue with diethyl ether to precipitate the product.
-
Causality: The highly acidic aqueous environment serves a dual purpose: the water drives the hydrolysis of the ester to a carboxylic acid, while the strong acid (HCl) cleaves the acid-labile tert-butoxycarbonyl (Boc) group. The excess HCl ensures that both amines are fully protonated, driving the crystallization of the thermodynamically stable dihydrochloride salt.
Synthetic workflow for 2-(3-aminopiperidin-1-yl)acetic acid dihydrochloride.
Applications in Targeted Therapeutics
The 3-Aminopiperidine Pharmacophore in DPP-4 Inhibition
The 3-aminopiperidine motif is a validated, privileged pharmacophore in medicinal chemistry, most notably serving as the core recognition element in dipeptidyl peptidase-4 (DPP-4) inhibitors such as linagliptin and alogliptin[4],[5]. The primary amine at the C3 position forms critical hydrogen bonds with the catalytic Ser630 and other residues within the S2 pocket of the DPP-4 enzyme[4],[6].
By utilizing 2-(3-aminopiperidin-1-yl)acetic acid, researchers can leverage the N-acetic acid moiety as a synthetic handle to append novel functional groups via standard amide coupling. This enables the design of extended dual-target inhibitors or highly specific next-generation gliptins that probe deeper into the enzyme's active site[5],[7].
Rigidified Linkerology in PROTAC Design
Historically, PROTAC linkers relied heavily on flexible polyethylene glycol (PEG) or alkyl chains[8]. However, excessive flexibility often leads to a high entropic penalty during the formation of the POI-PROTAC-E3 ternary complex[9].
By incorporating rigid, saturated heterocycles—such as the piperidine ring found in 2-(3-aminopiperidin-1-yl)acetic acid—scientists can pre-organize the linker's spatial trajectory, significantly enhancing ternary complex stability[10],[11]. Furthermore, because PROTACs frequently violate Lipinski's Rule of Five, the introduction of a basic tertiary amine (N1 of the piperidine) improves aqueous solubility and modulates the overall protonation state at physiological pH, thereby improving cell permeability[12],[10].
Mechanism of PROTAC ternary complex formation utilizing a rigid piperidine linker.
Analytical Characterization and Handling
To ensure trustworthiness and reproducibility in downstream assays, the compound must be rigorously characterized:
-
Storage: Store desiccated at 4°C. The highly hygroscopic nature of the dihydrochloride salt requires protection from ambient moisture to prevent deliquescence.
-
LC-MS Analysis: Due to the high polarity of the molecule, Reverse-Phase Liquid Chromatography (RP-HPLC) requires the use of ion-pairing agents (e.g., 0.1% TFA or heptafluorobutyric acid) to achieve adequate retention on standard C18 columns.
References
-
[1] Justia Patents. Process for the preparation of enantiomerically enriched 3-aminopiperidine. URL:
-
[2] Benchchem. 1-BOC-3-Aminopiperidine | 144243-24-3. URL:
-
[3] ChemScene. 1248111-37-6 | Methyl 2-(3-aminopiperidin-1-yl)acetate. URL:
-
[9] PMC. PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components. URL:
-
[12] PMC. Impact of Linker Composition on VHL PROTAC Cell Permeability. URL:
-
[10] PMC. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? URL:
-
[8] PMC. Current strategies for the design of PROTAC linkers: a critical review. URL:
-
[4] PMC. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. URL:
-
[5] Benchchem. 1-Boc-3-aminopiperidine in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Application Notes. URL:
-
[11] Open Exploration Publishing. Novel approaches for the rational design of PROTAC linkers. URL:
-
[6] PMC. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. URL:
-
[7] PMC. SPIN-guided engineering of a novel (R)-amine transaminase from Fusarium albosuccineum for enantioselective synthesis of chiral piperidyl amines. URL:
Sources
- 1. patents.justia.com [patents.justia.com]
- 2. 1-BOC-3-Aminopiperidine | 144243-24-3 | Benchchem [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SPIN-guided engineering of a novel (R)-amine transaminase from Fusarium albosuccineum for enantioselective synthesis of chiral piperidyl amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 12. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of action for 2-(3-aminopiperidin-1-yl)acetic acid dihydrochloride derivatives
An In-Depth Technical Guide to the Mechanism of Action for 2-(3-aminopiperidin-1-yl)acetic Acid Dihydrochloride Derivatives
Abstract
Derivatives of the 2-(3-aminopiperidin-1-yl)acetic acid scaffold have emerged as a cornerstone in the development of therapeutic agents, particularly in the management of type 2 diabetes mellitus. This guide provides a comprehensive exploration of the predominant mechanism of action for this class of compounds: the inhibition of the enzyme Dipeptidyl Peptidase-4 (DPP-4). By elucidating the molecular interactions, the downstream physiological consequences on the incretin system, and the rigorous experimental methodologies used for their characterization, this document serves as a critical resource for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental designs and present self-validating protocols to ensure scientific integrity.
Introduction: The 3-Aminopiperidine Scaffold in Modern Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals due to its favorable physicochemical properties and its ability to serve as a versatile template for three-dimensional molecular design.[1] The introduction of an amino group at the 3-position, particularly with a defined stereochemistry, has been pivotal in the creation of highly selective and potent enzyme inhibitors.[2] The (R)-3-aminopiperidine moiety, in particular, is a critical building block for a class of oral hypoglycemic agents known as DPP-4 inhibitors.[2] This guide will focus on derivatives of 2-(3-aminopiperidin-1-yl)acetic acid, with a primary emphasis on their role as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose homeostasis.
Core Mechanism of Action: Inhibition of Dipeptidyl Peptidase-4 (DPP-4)
The principal mechanism of action for many therapeutically relevant 2-(3-aminopiperidin-1-yl)acetic acid derivatives is the competitive and selective inhibition of Dipeptidyl Peptidase-4 (DPP-4).[3]
The Role of DPP-4 in Incretin Hormone Regulation
DPP-4 is a serine exopeptidase that is widely expressed throughout the body, including on the surface of endothelial cells.[4][5] Its primary physiological role in glucose metabolism is the inactivation of the incretin hormones: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6][7] These hormones are released from the gut in response to food intake and are responsible for the "incretin effect," which is the amplification of glucose-stimulated insulin secretion.[6][8] DPP-4 rapidly cleaves the N-terminal dipeptides from active GLP-1 and GIP, rendering them inactive.[7][9]
Molecular Binding and Interaction with the DPP-4 Active Site
Derivatives containing the 3-aminopiperidine moiety are designed to bind to the active site of the DPP-4 enzyme, preventing it from processing its natural substrates. X-ray crystallography studies of co-crystallized inhibitors have revealed the precise binding modes.[10][11]
The DPP-4 active site is broadly divided into several subsites, primarily the S1 and S2 pockets.[12]
-
The S2 Pocket: The aminopiperidine ring of the inhibitor typically occupies the S2 pocket. The amino group forms crucial charge-reinforced hydrogen bonds with the side chains of glutamic acid residues (Glu205 and Glu206) and a tyrosine residue (Tyr662) within this pocket.[10][13] This interaction is fundamental to the high potency of these inhibitors.
-
The S1 Pocket: Other parts of the derivative, often an aromatic or heterocyclic ring system, will occupy the hydrophobic S1 pocket, which includes key residues like Tyr662, Val656, and Trp659.[12]
The stereochemistry of the 3-aminopiperidine is critical for optimal binding and inhibitory activity.[2]
Diagram: Binding of a 3-Aminopiperidine Derivative to the DPP-4 Active Site
Caption: Binding mode of a 3-aminopiperidine derivative within the S1 and S2 pockets of the DPP-4 active site.
Downstream Signaling: The Incretin Pathway
By inhibiting DPP-4, these derivatives prevent the degradation of GLP-1 and GIP, leading to an increase in their circulating concentrations and prolonging their physiological activity.[14][15] This enhancement of the incretin system has several beneficial downstream effects for glycemic control:
-
Increased Glucose-Dependent Insulin Secretion: Elevated levels of active GLP-1 and GIP potentiate the secretion of insulin from pancreatic β-cells in a glucose-dependent manner.[7][8] This means that insulin secretion is stimulated primarily when blood glucose levels are high, reducing the risk of hypoglycemia.[3]
-
Suppression of Glucagon Secretion: GLP-1 suppresses the release of glucagon from pancreatic α-cells, particularly in the hyperglycemic state.[6][16] Since glucagon promotes hepatic glucose production, its suppression contributes to lower blood glucose levels.
-
Other Pleiotropic Effects: Beyond glycemic control, enhanced incretin signaling has been associated with other beneficial effects, including delayed gastric emptying (primarily a GLP-1 effect), and potential cardiovascular benefits such as improved endothelial function and reduced inflammation.[5][17][18]
Diagram: The Incretin Signaling Pathway and DPP-4 Inhibition
Caption: Overview of the incretin signaling pathway and the mechanism of DPP-4 inhibition.
Experimental Protocols for Mechanistic Elucidation
The characterization of 2-(3-aminopiperidin-1-yl)acetic acid derivatives as DPP-4 inhibitors requires a series of well-defined experiments to determine potency, selectivity, and in vivo efficacy.
In Vitro DPP-4 Enzyme Activity Assay
Rationale: This assay is the foundational experiment to determine the direct inhibitory effect of a compound on the DPP-4 enzyme and to calculate its potency, typically expressed as the half-maximal inhibitory concentration (IC50). The principle relies on a fluorogenic substrate that, when cleaved by DPP-4, releases a fluorescent molecule.[19]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of the test compound in assay buffer (e.g., Tris-HCl, pH 8.0).
-
Prepare a solution of recombinant human DPP-4 enzyme in assay buffer.
-
Prepare a solution of the fluorogenic substrate, Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC), in assay buffer.[19]
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of each concentration of the test compound to respective wells.
-
Add 25 µL of assay buffer to control wells (0% inhibition) and 25 µL of a known potent inhibitor to other control wells (100% inhibition).
-
Add 50 µL of the DPP-4 enzyme solution to all wells except the blank.
-
Incubate the plate at 37°C for 10 minutes to allow for compound-enzyme binding.
-
Initiate the reaction by adding 100 µL of the Gly-Pro-AMC substrate solution to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately begin monitoring the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) over time (e.g., every minute for 30 minutes) using a microplate reader.[20]
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Determine the percent inhibition for each compound concentration relative to the controls.
-
Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protease Selectivity Assays
Rationale: To ensure the safety and specificity of a drug candidate, it is crucial to demonstrate that it selectively inhibits DPP-4 over other related proteases, such as DPP-8 and DPP-9.[21][22] Off-target inhibition of these proteases has been linked to potential toxicities in preclinical studies.[21]
Protocol:
-
The protocol is analogous to the DPP-4 activity assay described above.
-
Instead of the DPP-4 enzyme, use recombinant human DPP-8 and DPP-9 enzymes.
-
Utilize substrates that are preferentially cleaved by DPP-8 and DPP-9 (e.g., Ala-Pro-7-amino-4-trifluoromethylcoumarin).[21]
-
Perform the assay with the same concentrations of the test compound.
-
Calculate the IC50 values for DPP-8 and DPP-9 and compare them to the IC50 for DPP-4 to determine the selectivity ratio (e.g., IC50(DPP-8) / IC50(DPP-4)). A high ratio indicates good selectivity.
Table 1: Representative Inhibitory Potency and Selectivity Data
| Compound | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) | Selectivity (DPP-8/DPP-4) | Selectivity (DPP-9/DPP-4) |
| Sitagliptin | 27 | >27,000 | >27,000 | >1000x | >1000x |
| Alogliptin | <10 | >10,000 | >10,000 | >1000x | >1000x |
| Linagliptin | 1 | >10,000 | >10,000 | >10,000x | >10,000x |
Note: Data are representative and compiled from various sources for illustrative purposes.[22]
In Vivo Efficacy Assessment: Oral Glucose Tolerance Test (OGTT)
Rationale: The OGTT is a standard preclinical model to assess the effect of a compound on glucose homeostasis in a living organism.[23][24] It evaluates the ability of an animal to handle a glucose load, and an effective DPP-4 inhibitor is expected to improve glucose tolerance.
Protocol:
-
Animal Model: Use a relevant rodent model of type 2 diabetes, such as the high-fat diet/streptozotocin-induced diabetic mouse or the Zucker Diabetic Fatty (ZDF) rat.[23]
-
Dosing and Fasting:
-
Fast the animals overnight (e.g., 12-16 hours) with free access to water.
-
Administer the test compound or vehicle control via oral gavage at a predetermined time before the glucose challenge (e.g., 30-60 minutes).
-
-
Glucose Challenge and Blood Sampling:
-
At time 0, collect a baseline blood sample from the tail vein.
-
Immediately administer a concentrated glucose solution orally (e.g., 2 g/kg body weight).[24]
-
Collect subsequent blood samples at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose administration.
-
-
Analysis:
-
Measure the blood glucose concentration in each sample.
-
Plot the mean blood glucose concentration against time for both the treated and vehicle groups.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion. A significant reduction in the AUC for the treated group compared to the vehicle group indicates improved glucose tolerance and in vivo efficacy of the compound.
-
Diagram: Experimental Workflow for Inhibitor Characterization
Caption: A typical experimental workflow for characterizing a novel DPP-4 inhibitor.
Conclusion and Future Perspectives
The mechanism of action for 2-(3-aminopiperidin-1-yl)acetic acid derivatives is predominantly centered on the highly specific inhibition of the DPP-4 enzyme. This targeted action leads to the enhancement of the endogenous incretin system, resulting in improved glycemic control through glucose-dependent insulin secretion and suppression of glucagon. The scientific integrity of this mechanism is supported by extensive in vitro enzymatic assays, selectivity profiling against related proteases, and confirmation of efficacy in in vivo models of diabetes. The continued exploration of this chemical scaffold holds promise for the development of next-generation therapeutics with optimized potency, selectivity, and pharmacokinetic profiles.
References
-
The Roles of Incretin Hormones GIP and GLP-1 in Metabolic and Cardiovascular Health: A Comprehensive Review. (n.d.). PMC. Retrieved March 7, 2026, from [Link]
-
Dipeptidyl Peptidase-4 Inhibitors: Clinical data and clinical implications. (2007, June 1). Diabetes Care. Retrieved March 7, 2026, from [Link]
-
Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. (n.d.). Endotext. Retrieved March 7, 2026, from [Link]
-
Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins. (n.d.). PMC. Retrieved March 7, 2026, from [Link]
-
GIP and GLP-1, the two incretin hormones: Similarities and differences. (n.d.). PMC. Retrieved March 7, 2026, from [Link]
-
Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists. (2024, July 24). Frontiers in Endocrinology. Retrieved March 7, 2026, from [Link]
-
Mechanisms of beneficial effects of DPP-4 inhibitors as a promising perspective for the prevention/treatment of the disruption of cardio-cerebrovascular homeostasis. (n.d.). PMC. Retrieved March 7, 2026, from [Link]
-
Assessing Scientific Soundness and Translational Value of Animal Studies on DPP4 Inhibitors for Treating Type 2 Diabetes Mellitus. (2021, February 16). PMC. Retrieved March 7, 2026, from [Link]
-
Effects of dipeptidyl peptidase 4 inhibition on the endothelial control of the vascular tone. (n.d.). Frontiers in Physiology. Retrieved March 7, 2026, from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved March 7, 2026, from [Link]
-
The Effects of Dipeptidyl Peptidase-4 Inhibition on Microvascular Diabetes Complications. (2014, September 10). Diabetes Care. Retrieved March 7, 2026, from [Link]
-
Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. (2022, May 11). Frontiers in Nutrition. Retrieved March 7, 2026, from [Link]
-
GLP-1R Signaling and Functional Molecules in Incretin Therapy. (2023, January 11). MDPI. Retrieved March 7, 2026, from [Link]
-
Development of Long-Acting Dipeptidyl Peptidase-4 Inhibitors: Structural Evolution and Long-Acting Determinants. (n.d.). Journal of Medicinal Chemistry. Retrieved March 7, 2026, from [Link]
-
3.4. DPP-IV–Inhibitory Activity Assay. (n.d.). Bio-protocol. Retrieved March 7, 2026, from [Link]
-
DPP-4 Loss of function models. (2020, July 16). Glucagon.com. Retrieved March 7, 2026, from [Link]
-
(PDF) Assessing Scientific Soundness and Translational Value of Animal Studies on DPP4 Inhibitors for Treating Type 2 Diabetes Mellitus. (2025, October 15). ResearchGate. Retrieved March 7, 2026, from [Link]
-
GIP and GLP-1, the two incretin hormones: Similarities and differences. (2010, April 22). PubMed. Retrieved March 7, 2026, from [Link]
-
Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study. (2016, November 10). Semantic Scholar. Retrieved March 7, 2026, from [Link]
-
Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (2023, August 3). MDPI. Retrieved March 7, 2026, from [Link]
-
Chronic Inhibition of Dipeptidyl Peptidase-4 With a Sitagliptin Analog Preserves Pancreatic β-Cell Mass and Function in a Rodent Model of Type 2 Diabetes. (2006, June 1). Diabetes. Retrieved March 7, 2026, from [Link]
-
Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes. (2005, October 1). Diabetes. Retrieved March 7, 2026, from [Link]
-
In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice. (2024, January 31). Diabetes. Retrieved March 7, 2026, from [Link]
-
Inhibitor selectivity in the clinical application of dipeptidyl peptidase-4 inhibition. (2009, September 28). Portland Press. Retrieved March 7, 2026, from [Link]
-
Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. (2024, November 3). PMC. Retrieved March 7, 2026, from [Link]
-
A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. (n.d.). PMC. Retrieved March 7, 2026, from [Link]
-
LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. (2012, March 30). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]
-
Exploration of DPP-IV Inhibitory Peptide Design Rules Assisted by the Deep Learning Pipeline That Identifies the Restriction Enzyme Cutting Site. (n.d.). PMC. Retrieved March 7, 2026, from [Link]
-
Identification and Characterization of Dipeptidyl Peptidase-IV Inhibitory Peptides from Oat Proteins. (n.d.). PMC. Retrieved March 7, 2026, from [Link]
-
Dipeptidyl peptidase-4 inhibitors: Novel mechanism of actions. (n.d.). PMC. Retrieved March 7, 2026, from [Link]
-
Identification of Novel Human Dipeptidyl Peptidase-IV Inhibitors of Natural Origin (Part II): In Silico Prediction in Antidiabetic Extracts. (2012, September 21). PLOS ONE. Retrieved March 7, 2026, from [Link]
-
Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (2024, October 29). PMC. Retrieved March 7, 2026, from [Link]
-
Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (2024, October 28). Brieflands. Retrieved March 7, 2026, from [Link]
-
DPP-4 Inhibition and the Path to Clinical Proof. (n.d.). Frontiers in Endocrinology. Retrieved March 7, 2026, from [Link]
-
Mechanism of Action of DPP-4 Inhibitors—New Insights. (n.d.). PMC. Retrieved March 7, 2026, from [Link]
-
Dipeptidyl peptidase-4 inhibitor. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]
Sources
- 1. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 4. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. The Roles of Incretin Hormones GIP and GLP-1 in Metabolic and Cardiovascular Health: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GIP and GLP‐1, the two incretin hormones: Similarities and differences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists [frontiersin.org]
- 9. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents | MDPI [mdpi.com]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 16. brieflands.com [brieflands.com]
- 17. Mechanisms of beneficial effects of DPP-4 inhibitors as a promising perspective for the prevention/treatment of the disruption of cardio-cerebrovascular homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. diabetesjournals.org [diabetesjournals.org]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 21. diabetesjournals.org [diabetesjournals.org]
- 22. portlandpress.com [portlandpress.com]
- 23. diabetesjournals.org [diabetesjournals.org]
- 24. diabetesjournals.org [diabetesjournals.org]
A Technical Guide to the Molecular Weight and Exact Mass of 2-(3-aminopiperidin-1-yl)acetic acid dihydrochloride
For Immediate Release
This technical guide provides a detailed analysis of the molecular weight and exact mass of the chemical compound 2-(3-aminopiperidin-1-yl)acetic acid dihydrochloride. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
2-(3-aminopiperidin-1-yl)acetic acid dihydrochloride is a substituted piperidine derivative. The piperidine ring is a common structural motif in many biologically active compounds and pharmaceuticals. The presence of both a primary amine and a carboxylic acid group makes it a versatile building block in medicinal chemistry. Understanding its precise molecular weight and exact mass is fundamental for its characterization, synthesis, and application in research and development.
Molecular Structure and Formula
The chemical structure of 2-(3-aminopiperidin-1-yl)acetic acid consists of an acetic acid moiety attached to the nitrogen atom of a 3-aminopiperidine ring. As a dihydrochloride salt, two equivalents of hydrogen chloride (HCl) have reacted with the basic nitrogen atoms of the molecule—the secondary amine in the piperidine ring and the primary amino group at the 3-position.
The molecular formula of the free base, 2-(3-aminopiperidin-1-yl)acetic acid, is C₇H₁₄N₂O₂. The addition of two molecules of HCl results in the molecular formula for the dihydrochloride salt: C₇H₁₆Cl₂N₂O₂ .
Molecular Weight and Exact Mass: A Detailed Examination
The molecular weight (or average molecular mass) and the exact mass (or monoisotopic mass) are two crucial, yet distinct, physical properties of a molecule.
Theoretical Calculation
Molecular Weight: The molecular weight is calculated by summing the average atomic masses of all atoms in the molecular formula. The average atomic mass of an element is the weighted average of the masses of its naturally occurring isotopes.
Exact Mass: The exact mass is calculated by summing the masses of the most abundant isotopes of the constituent atoms. This value is particularly important in high-resolution mass spectrometry.
The calculated values for 2-(3-aminopiperidin-1-yl)acetic acid dihydrochloride are summarized in the table below.
| Parameter | Value |
| Molecular Formula | C₇H₁₆Cl₂N₂O₂ |
| Molecular Weight | 231.12 g/mol |
| Exact Mass | 230.05923 Da |
Note: These values are calculated based on the established molecular formula.
The Significance of Differentiating Molecular Weight and Exact Mass
The distinction between molecular weight and exact mass is critical in modern analytical chemistry. While molecular weight is a bulk property useful for stoichiometric calculations in chemical reactions, the exact mass is a high-precision value that allows for the unambiguous identification of a compound. High-resolution mass spectrometry can measure the mass of a molecule with enough accuracy to determine its elemental composition.
Experimental Determination
The theoretical values presented above are confirmed and validated through established experimental techniques.
Mass Spectrometry
Mass spectrometry is the primary technique for determining the exact mass of a molecule. In a typical experiment, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, can provide mass measurements with accuracies in the parts-per-million (ppm) range, allowing for the confident determination of the elemental formula.
Elemental Analysis
Elemental analysis is a technique used to determine the percentage composition of a compound by mass. This experimental data can be used to determine the empirical formula of the compound. When combined with a reasonable estimation of the molecular weight (for example, from a lower-resolution mass spectrum or colligative property measurements), the molecular formula can be confirmed. This, in turn, validates the calculated molecular weight.
Conclusion
A thorough understanding of the molecular weight and exact mass of 2-(3-aminopiperidin-1-yl)acetic acid dihydrochloride is essential for its use in scientific research and drug development. The theoretically calculated molecular weight of 231.12 g/mol and an exact mass of 230.05923 Da provide the foundational data for the accurate identification, characterization, and quantification of this compound. These values are experimentally verifiable through standard analytical techniques such as mass spectrometry and elemental analysis.
Preclinical Pharmacokinetic Profiling of Highly Polar Zwitterionic Scaffolds: A Technical Guide on 2-(3-aminopiperidin-1-yl)acetic acid dihydrochloride
Executive Summary
The compound 2-(3-aminopiperidin-1-yl)acetic acid dihydrochloride represents a highly polar, low-molecular-weight building block frequently utilized in the synthesis of advanced pharmaceutical intermediates (such as DPP-4 inhibitors and targeted protein degrader linkers). Unlike lipophilic small molecules that rely on passive transcellular diffusion and extensive hepatic metabolism, this compound’s pharmacokinetic (PK) profile is strictly dictated by its zwitterionic nature.
As a Senior Application Scientist, I have structured this whitepaper to move beyond generic ADME checklists. Here, we analyze the causal relationships between the compound's physicochemical properties and its biological disposition, providing self-validating experimental protocols to accurately quantify its absorption, distribution, metabolism, and excretion (ADME).
Physicochemical Determinants of Pharmacokinetics
To predict the in vivo behavior of 2-(3-aminopiperidin-1-yl)acetic acid, we must first analyze its ionization state. The molecule contains a carboxylic acid ( pKa≈2.5 ), a tertiary piperidine nitrogen ( pKa≈8.5 ), and a primary amine ( pKa≈10.2 ). At physiological pH (7.4), the carboxylic acid is deprotonated (anionic), while both nitrogen centers are heavily protonated (cationic). This results in a net-positive zwitterionic state.
This extreme polarity prevents the molecule from easily partitioning into lipid bilayers, effectively ruling out passive transcellular diffusion and rendering it a poor substrate for hepatic Cytochrome P450 (CYP450) enzymes.
Table 1: Predicted Physicochemical & Pharmacokinetic Parameters
| Parameter | Predicted Value | Pharmacokinetic Implication |
| Molecular Weight | 158.20 g/mol (Free Base) | Small radius allows potential paracellular transport via tight junctions. |
| LogD (pH 7.4) | ≈−2.8 | Highly hydrophilic; negligible passive transcellular permeability. |
| Ionization State | Net Cationic Zwitterion | Requires carrier-mediated transport (e.g., PEPT1, OCTs) for membrane crossing. |
| Plasma Protein Binding | <10% | High unbound fraction ( fu ); extensive distribution in aqueous compartments. |
| Primary Clearance | Renal (Unchanged) | Escapes first-pass metabolism; relies on glomerular filtration and active secretion. |
Absorption and Permeability Dynamics
Because 2-(3-aminopiperidin-1-yl)acetic acid cannot passively diffuse across the intestinal epithelium, its oral bioavailability relies entirely on two mechanisms: paracellular transport (slipping through tight junctions due to its low molecular weight) and carrier-mediated influx (hijacking nutrient transporters like PEPT1 or amino acid solute carriers).
To accurately profile this, we utilize a bidirectional Caco-2 cell permeability assay. The experimental design must be self-validating: we must differentiate active transport from passive leakage by using specific transporter inhibitors and monolayer integrity markers .
Fig 1. Predicted intestinal absorption pathways for highly polar zwitterions.
Protocol 1: Self-Validating Caco-2 Permeability Assay
Causality Check: Why use Lucifer Yellow? Highly polar drugs can artificially appear permeable if the cell monolayer degrades. Lucifer Yellow acts as an internal control to prove tight junction integrity.
-
Monolayer Maturation: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω⋅cm2 .
-
Dosing Preparation: Prepare the test compound at 10 µM in HBSS buffer (pH 6.5 for the apical chamber to mimic the jejunum, pH 7.4 for the basolateral chamber). Include 100 µM Lucifer Yellow in the dosing solution.
-
Transporter Inhibition (Control Step): In a parallel set of wells, co-incubate the test compound with 10 mM Glycyl-sarcosine (Gly-Sar), a competitive inhibitor of the PEPT1 transporter. A drop in permeability here validates carrier-mediated uptake.
-
Incubation & Sampling: Incubate at 37°C. Sample 50 µL from the receiver compartment at 30, 60, 90, and 120 minutes, replacing the volume with fresh buffer.
-
Quantification: Analyze samples via LC-MS/MS. Calculate the Apparent Permeability ( Papp ) using the equation: Papp=(dQ/dt)/(C0⋅A) , where dQ/dt is the steady-state flux, C0 is the initial concentration, and A is the surface area.
Distribution and Plasma Protein Binding (PPB)
Highly polar, water-soluble compounds typically exhibit very low plasma protein binding (PPB) because they lack the lipophilic surface area required to bind hydrophobic pockets on Human Serum Albumin (HSA) or α1 -acid glycoprotein (AGP).
To measure the unbound fraction ( fu ), we avoid ultrafiltration. Why? Because polar primary amines often exhibit non-specific binding to the regenerated cellulose membranes used in ultrafiltration devices, creating false-positive binding data. Instead, we use Rapid Equilibrium Dialysis (RED) , which provides a true thermodynamic equilibrium measurement .
Protocol 2: Rapid Equilibrium Dialysis (RED)
Causality Check: Why include Warfarin and Propranolol? These serve as system validation controls. If Warfarin does not show >98% binding, the plasma proteins have denatured, invalidating the entire assay.
-
Device Assembly: Insert single-use RED inserts (8K MWCO) into the Teflon base plate.
-
Spiking: Spike human plasma with 2-(3-aminopiperidin-1-yl)acetic acid dihydrochloride to a final concentration of 1 µM. Spike separate control wells with Warfarin (high binding) and Propranolol (moderate binding).
-
Dialysis: Add 200 µL of spiked plasma to the donor chamber and 350 µL of PBS (pH 7.4) to the receiver chamber. Seal the plate and incubate at 37°C on an orbital shaker at 300 rpm for 4 hours.
-
Matrix Matching (Critical Step): To ensure identical ionization efficiency during mass spectrometry, cross-matrix the samples. Add 50 µL of blank plasma to 50 µL of the buffer sample, and 50 µL of blank buffer to 50 µL of the plasma sample.
-
Extraction & Analysis: Precipitate proteins using 300 µL of ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS. Calculate %Unbound=(ConcentrationBuffer/ConcentrationPlasma)×100 .
Metabolic Stability and Biotransformation
Cytochrome P450 enzymes reside in the lipophilic environment of the endoplasmic reticulum and preferentially oxidize lipophilic substrates. Because 2-(3-aminopiperidin-1-yl)acetic acid is highly hydrophilic, it will largely evade Phase I oxidative metabolism. Instead, its primary amine and carboxylic acid moieties make it a candidate for Phase II conjugative metabolism, specifically N-glucuronidation or N-acetylation.
Fig 2. Proposed metabolic fate and primary elimination routes of the compound.
Protocol Note: When conducting in vitro hepatocyte stability assays for this compound, it is mandatory to supplement the media with UDP-glucuronic acid (UDPGA) and Acetyl-CoA. A standard NADPH-only microsomal assay will falsely report this compound as 100% stable, missing the Phase II clearance mechanisms entirely.
Excretion and Renal Clearance Mechanisms
For metabolically stable, highly polar zwitterions, the kidneys are the primary organ of elimination. Clearance is driven by two parallel processes: passive glomerular filtration (facilitated by the compound's low plasma protein binding) and active tubular secretion .
Given the cationic nature of the piperidine and primary amine at physiological pH, 2-(3-aminopiperidin-1-yl)acetic acid is highly likely to be a substrate for the Organic Cation Transporter 2 (OCT2) on the basolateral membrane of proximal tubule cells, followed by apical efflux into the urine via Multidrug and Toxin Extrusion proteins (MATE1/MATE2-K) .
Fig 3. Renal clearance mechanisms involving glomerular filtration and active tubular secretion.
If the in vivo renal clearance ( CLrenal ) significantly exceeds the Glomerular Filtration Rate (GFR) multiplied by the unbound fraction ( fu×GFR ), active secretion via OCT2 is definitively confirmed. This is a critical parameter to monitor, as co-administration with other OCT2 substrates (e.g., Metformin, Cimetidine) could lead to competitive drug-drug interactions (DDIs).
References
-
Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111–2119.[Link]
-
Waters, N. J., Jones, R., Williams, G., & Sohal, B. (2008). Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding. Journal of Pharmaceutical Sciences, 97(10), 4586–4595.[Link]
-
Motohashi, H., & Inui, K. I. (2013). Organic cation transporter OCTs (SLC22) and MATEs (SLC47) in the human kidney. The AAPS Journal, 15(2), 581–588.[Link]
An In-Depth Technical Guide to the MS/MS Fragmentation Pathways of 2-(3-aminopiperidin-1-yl)acetic acid dihydrochloride
This guide provides a detailed exploration of the tandem mass spectrometry (MS/MS) fragmentation behavior of 2-(3-aminopiperidin-1-yl)acetic acid dihydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural characteristics and fragmentation mechanisms of this molecule, offering a robust framework for its identification and characterization in complex matrices.
Introduction: The Significance of Structural Elucidation
2-(3-aminopiperidin-1-yl)acetic acid is a molecule of interest in pharmaceutical research, incorporating both a cyclic amine (piperidine) and an amino acid moiety. Understanding its fragmentation pathways is crucial for developing sensitive and specific analytical methods for its detection and quantification in various stages of drug discovery and development.[1] Electrospray ionization (ESI) tandem mass spectrometry (MS/MS) is a powerful technique for the structural analysis of such polar molecules, providing a unique fragmentation "fingerprint."[2] This guide will delve into the predicted fragmentation patterns based on the established principles of mass spectrometry for cyclic amines and amino acids.
Molecular Structure and Properties
To predict the fragmentation pathways, it is essential to first understand the molecule's structure and calculate its exact mass.
-
Molecular Formula (free base): C₇H₁₄N₂O₂
-
Molecular Weight (free base): 158.19 g/mol
-
Structure of the free base:
Under positive mode electrospray ionization, the molecule will readily protonate, primarily at one of the two nitrogen atoms, to form the precursor ion [M+H]⁺.
Table 1: Predicted m/z Values for the Precursor Ion
| Species | Molecular Formula | Exact Mass | m/z |
| [M+H]⁺ | C₇H₁₅N₂O₂⁺ | 159.1133 | 159.1133 |
Predicted MS/MS Fragmentation Pathways
The fragmentation of the [M+H]⁺ ion of 2-(3-aminopiperidin-1-yl)acetic acid is anticipated to be driven by the charge localization on either the exocyclic or the endocyclic nitrogen atom. The resulting product ions will arise from a combination of fragmentation mechanisms characteristic of both piperidine derivatives and amino acids.[1][3]
Fragmentation Initiated at the Piperidine Nitrogen
Protonation at the tertiary nitrogen within the piperidine ring is a likely scenario due to its higher basicity compared to the primary amine. This would initiate fragmentation pathways involving the piperidine ring.
3.1.1. Alpha-Cleavage and Ring Opening
A common fragmentation pathway for cyclic amines is alpha-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the charged nitrogen.[1] This can lead to the opening of the piperidine ring and the formation of a stable iminium ion.
Diagram 1: Proposed Fragmentation Pathway via Ring Opening
Caption: Ring opening of the piperidine moiety.
Fragmentation of the Acetic Acid Side Chain
Fragmentation can also be directed by the acetic acid side chain, exhibiting characteristics of amino acid fragmentation.
3.2.1. Neutral Loss of Water and Carbon Monoxide
A hallmark fragmentation pathway for amino acids is the sequential neutral loss of water (H₂O) and carbon monoxide (CO).[4] This pathway is expected to be prominent for 2-(3-aminopiperidin-1-yl)acetic acid.
Diagram 2: Proposed Fragmentation via Neutral Losses
Caption: Sequential loss of water and carbon monoxide.
Fragmentation Involving the 3-Amino Group
The primary amino group at the 3-position of the piperidine ring can also influence the fragmentation cascade.
3.3.1. Loss of Ammonia
The loss of ammonia (NH₃) is another potential fragmentation pathway, particularly if the charge is localized near the primary amine.
Table 2: Summary of Predicted Fragment Ions
| Precursor Ion (m/z) | Proposed Fragment Ion | Predicted Fragment m/z | Proposed Neutral Loss |
| 159.11 | [M+H-H₂O]⁺ | 141.10 | H₂O |
| 159.11 | [M+H-NH₃]⁺ | 142.10 | NH₃ |
| 141.10 | [M+H-H₂O-CO]⁺ | 113.11 | CO |
| 159.11 | [C₅H₁₀N]⁺ (from ring cleavage) | 84.08 | C₂H₅NO₂ |
Experimental Protocol for MS/MS Analysis
To experimentally verify these predicted fragmentation pathways, a robust and well-defined analytical method is required. The following protocol outlines a typical approach for the analysis of 2-(3-aminopiperidin-1-yl)acetic acid dihydrochloride using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample and Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of 2-(3-aminopiperidin-1-yl)acetic acid dihydrochloride and dissolve it in 1 mL of a 50:50 mixture of methanol and water.
-
Working Standard (1 µg/mL): Dilute the stock solution 1:1000 with the mobile phase to obtain a working standard solution.
Liquid Chromatography Parameters
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for retaining this polar analyte.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B (e.g., 2%) and ramp up to a higher percentage (e.g., 95%) over several minutes to elute the analyte.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry Parameters
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Collision Gas: Argon.
-
MS Scan Range: m/z 50-300.
-
MS/MS Method:
-
Select the [M+H]⁺ precursor ion at m/z 159.11.
-
Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and observe the different product ions.
-
Diagram 3: Experimental Workflow for MS/MS Analysis
Caption: A typical LC-MS/MS workflow.
Conclusion
The MS/MS fragmentation of 2-(3-aminopiperidin-1-yl)acetic acid is predicted to yield a rich spectrum of product ions, reflecting its hybrid structure of a cyclic amine and an amino acid. The key fragmentation pathways are expected to involve ring opening of the piperidine moiety and neutral losses of water and carbon monoxide from the acetic acid side chain. The experimental protocol provided in this guide offers a solid starting point for the empirical investigation and confirmation of these proposed pathways. A thorough understanding of these fragmentation patterns is indispensable for the development of highly selective and sensitive bioanalytical methods for this compound.
References
-
Scholars.Direct. (n.d.). Characteristic GC-MS fragments for relevant piperidine alkaloids and anthraquinones. Retrieved from [Link]
-
NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]
-
LCGC. (2020, December 8). The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. Retrieved from [Link]
-
Ghosh, C., et al. (2013). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2013, 348016. Retrieved from [Link]
-
Dias, H. J., et al. (2023). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. QUIM NOVA, 46(7). Retrieved from [Link]
-
Holčapek, M., et al. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 38(1), 79-106. Retrieved from [Link]
-
PubChem. (n.d.). [(R)-3-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid. Retrieved from [Link]
-
PubChem. (n.d.). (S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid. Retrieved from [Link]
-
Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 353-373. Retrieved from [Link]
-
Science Ready. (2023). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]
-
Macedonian Pharmaceutical Bulletin. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES IN BORAGINACEAE SPECIES FROM MACEDONIA. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Mississippi State University. (2019). Characterization of Small Molecules and Ions by Atmospheric Pressure Ionization-Mass Spectrometry. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Aminopiperidin-4-YL)acetic acid hydrochloride. Retrieved from [Link]
-
Journal of Analytical Science and Technology. (2020). Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. Retrieved from [Link]
-
Scientific Instrument Services. (n.d.). Exact Mass Calculator, Single Isotope Version. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). Molecular Mass Calculator. Retrieved from [Link]
-
NextSDS. (n.d.). 2-(3-ethylpiperidin-1-yl)acetic acid — Chemical Substance Information. Retrieved from [Link]
Sources
Application Note: Preparation and Handling of 2-(3-aminopiperidin-1-yl)acetic acid dihydrochloride Stock Solutions
Executive Summary
The compound 2-(3-aminopiperidin-1-yl)acetic acid dihydrochloride is a highly versatile, polar building block predominantly utilized in the synthesis of targeted therapeutics, most notably Dipeptidyl Peptidase-4 (DPP-4) inhibitors[1][2]. Because the free base of 3-aminopiperidine derivatives is susceptible to oxidation and degradation, the dihydrochloride salt form is engineered to provide superior chemical stability and rapid aqueous solubility[3].
This application note provides a comprehensive, field-proven protocol for the preparation, handling, and storage of 2-(3-aminopiperidin-1-yl)acetic acid dihydrochloride stock solutions. It bridges the gap between raw physicochemical data and practical laboratory workflows, ensuring high-fidelity results in downstream synthetic coupling reactions or biological assays.
Pharmacophore Significance & Mechanism of Action
The chiral 3-aminopiperidine scaffold is a privileged pharmacophore in medicinal chemistry. Specifically, the (R)-enantiomer of the 3-aminopiperidine moiety is critical for anchoring inhibitors within the active site of the DPP-4 enzyme, a serine protease responsible for the rapid degradation of incretin hormones like GLP-1 and GIP[1].
By incorporating the acetic acid moiety at the 1-position of the piperidine ring, 2-(3-aminopiperidin-1-yl)acetic acid serves as a bifunctional linker. It allows for facile amide coupling or nucleophilic substitution reactions while maintaining the essential basic amine required for target engagement[4].
Mechanism of action of DPP-4 inhibitors utilizing the aminopiperidine pharmacophore.
Physicochemical Data & Causality in Experimental Choices
Understanding the physical properties of the dihydrochloride salt is essential for establishing a self-validating experimental system. The dual protonation of the primary amine (at position 3) and the tertiary amine (at position 1) significantly lowers the pKa of the microenvironment when dissolved in unbuffered water.
Table 1: Physicochemical Properties
| Property | Value | Experimental Implication |
| Molecular Formula | C₇H₁₄N₂O₂ · 2HCl | Requires consideration of the salt mass when calculating molarity. |
| Molecular Weight | 231.12 g/mol | Use 231.12 g/mol for all stoichiometric calculations, not the free base MW (158.20 g/mol ). |
| Physical State | Crystalline Solid | Highly hygroscopic; must be equilibrated to room temperature before opening to prevent moisture absorption. |
| Aqueous Solubility | >100 mM | Ideal for aqueous buffers; however, dissolution will result in a highly acidic solution (pH < 3) due to HCl dissociation. |
| Organic Solubility | Soluble in DMSO, DMF | Suitable for anhydrous synthetic coupling reactions. |
Step-by-Step Protocol: Preparation of Stock Solutions
Preparation of Aqueous Stock Solutions (e.g., 100 mM)
Aqueous stock solutions are recommended when the compound is to be used in biological assays or aqueous-phase chemical biology workflows.
Causality Note: Dihydrochloride salts are inherently hygroscopic[3]. Opening a cold vial introduces ambient moisture, which alters the compound's effective molecular weight and degrades precision. Always equilibrate to room temperature.
-
Equilibration: Remove the sealed vial of 2-(3-aminopiperidin-1-yl)acetic acid dihydrochloride from -20°C storage. Allow it to sit in a desiccator at room temperature for at least 30 minutes.
-
Weighing: Using a calibrated analytical balance, weigh out exactly 23.11 mg of the powder into a sterile, nuclease-free microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of HPLC-grade water or Phosphate-Buffered Saline (PBS, pH 7.4).
-
Self-Validation Check: If using unbuffered water, the resulting solution will be highly acidic. If your downstream application is pH-sensitive (e.g., enzymatic assays), use a high-capacity buffer like 100 mM HEPES (pH 7.4) or adjust the pH using dilute NaOH dropwise.
-
-
Dissolution: Vortex the mixture for 30–60 seconds. The high polarity of the salt should result in a clear, colorless solution immediately. Sonication is rarely required but can be used for 1 minute if particulates remain.
-
Aliquoting: Divide the 100 mM stock solution into 50 µL to 100 µL aliquots to prevent repeated freeze-thaw cycles, which can lead to localized concentration gradients and precipitation[3].
-
Storage: Store aliquots at -20°C or -80°C. Aqueous solutions are generally stable for up to 6 months under these conditions.
Preparation of Anhydrous DMSO Stock Solutions (e.g., 50 mM)
For synthetic chemistry applications (e.g., coupling the acetic acid moiety to a primary amine using HATU/DIPEA), anhydrous conditions are strictly required.
-
Equilibration & Weighing: Follow steps 1 and 2 above, weighing out 11.56 mg of the compound.
-
Solvent Addition: Add 1.0 mL of anhydrous, amine-free Dimethyl Sulfoxide (DMSO).
-
Dissolution: Vortex vigorously. Dihydrochloride salts dissolve slightly slower in DMSO than in water. If necessary, warm the solution briefly in a 37°C water bath for 2–3 minutes.
-
Storage: Aliquot and store at -20°C in tightly sealed tubes, preferably backfilled with Argon or Nitrogen gas to maintain anhydrous conditions.
Table 2: Stock Solution Dilution Guide (Target Volume: 1.0 mL)
| Desired Concentration | Mass of Dihydrochloride Salt Required | Preferred Solvent |
| 10 mM | 2.31 mg | Water, PBS, or DMSO |
| 50 mM | 11.56 mg | Water, PBS, or DMSO |
| 100 mM | 23.11 mg | Water or PBS |
Application Workflow: Synthetic Coupling for DPP-4 Inhibitors
When utilizing 2-(3-aminopiperidin-1-yl)acetic acid dihydrochloride in the synthesis of complex pharmacophores (similar to the synthetic routes of Linagliptin or Alogliptin)[2][4], the primary amine must often be protected, or the reaction must be carefully controlled to prevent polymerization.
Standard Coupling Methodology:
-
Neutralization: Because the compound is a dihydrochloride salt, it must be neutralized in situ to liberate the free amines for nucleophilic attack. Add at least 3.0 to 4.0 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), to the reaction mixture.
-
Activation: If coupling the carboxylic acid moiety to another amine, activate the acid using standard peptide coupling reagents (e.g., HATU, EDC/NHS) in an aprotic solvent like DMF or DCM.
-
Reaction Monitoring: Monitor the reaction via LC-MS. The liberation of the free base will shift the retention time significantly compared to the highly polar dihydrochloride salt.
References
-
Chemistry & Biology Interface. "An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor." CBI Journal, 2020. Available at:[Link]
- Google Patents. "CN104387315A - Compound I and (R)-3-aminopiperidine hydrochloride II, preparation method and application in Linagliptin synthesis.
Sources
Application Notes & Protocols: 2-(3-Aminopiperidin-1-yl)acetic acid dihydrochloride as a Versatile Intermediate for DPP-4 Inhibitor Synthesis
Abstract: This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the effective utilization of 2-(3-aminopiperidin-1-yl)acetic acid dihydrochloride as a pivotal pharmaceutical intermediate. The primary focus is its application as a key structural synthon in the development of Dipeptidyl Peptidase-IV (DPP-4) inhibitors, a significant class of oral hypoglycemic agents for the treatment of type 2 diabetes mellitus (T2DM).[1][2] This guide elucidates the molecule's physicochemical properties, provides comprehensive safety and handling protocols, and details a representative synthetic workflow for its incorporation into a drug scaffold. The causality behind experimental choices, analytical validation methods, and troubleshooting are discussed to ensure scientific integrity and reproducibility.
Intermediate Profile: Physicochemical Properties and Safe Handling
2-(3-aminopiperidin-1-yl)acetic acid dihydrochloride is a bifunctional molecule featuring a piperidine core substituted with a primary amine and an N-acetic acid side chain. This structure makes it an ideal building block for introducing a constrained diamine motif into a larger molecule. The dihydrochloride salt form enhances stability and shelf-life but requires specific handling considerations.
Physicochemical Data
| Property | Value | Source |
| Chemical Name | 2-(3-aminopiperidin-1-yl)acetic acid dihydrochloride | - |
| Synonym(s) | (3-Amino-1-piperidinyl)acetic acid dihydrochloride | - |
| Molecular Formula | C₇H₁₄N₂O₂ · 2HCl | Inferred |
| Molecular Weight | 231.12 g/mol | |
| Appearance | Off-white to white powder/solid | |
| Key Functional Groups | Primary amine, Secondary amine (piperidine), Carboxylic acid | - |
| Stability | Stable under recommended storage conditions.[3][4] | - |
| Key Hazard | Hygroscopic; moisture sensitive.[3][4][5] Causes skin and serious eye irritation.[4] | [3][4] |
Storage and Handling Protocols
Due to its hygroscopic and irritant nature, stringent handling protocols are mandatory to ensure both the integrity of the intermediate and the safety of laboratory personnel.[3][4][6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3][6] It is critical to handle and store the contents under an inert atmosphere, such as nitrogen, to protect from moisture.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[3][6] Work should be conducted in a certified chemical fume hood to avoid inhalation of dust particles.[3]
-
Dispensing: When weighing and dispensing, minimize exposure to ambient air. Use of a glove box or nitrogen-purged bag is recommended for larger quantities. Avoid creating dust.[3][5]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, as these can lead to vigorous and potentially hazardous reactions.[3][4]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][7]
The Role in Medicinal Chemistry: A DPP-4 Inhibitor Synthon
DPP-4 inhibitors (or "gliptins") are a cornerstone of modern T2DM therapy.[2] They function by preventing the degradation of incretin hormones like GLP-1, which in turn enhances glucose-dependent insulin secretion and suppresses glucagon production.[1][2] The 3-aminopiperidine moiety is a well-established pharmacophore that binds to the S1 pocket of the DPP-4 enzyme. The stereochemistry at the C-3 position is crucial, with the (R)-enantiomer typically conferring the desired biological activity.[8][9]
The subject intermediate provides this essential (R)-3-aminopiperidine core, pre-functionalized with an acetic acid "handle" on the piperidine nitrogen. This handle allows for covalent attachment to the main drug scaffold, typically through an amide bond, while the primary amine is oriented to interact with the enzyme's active site.
Figure 1: Logical relationship of the intermediate to a final DPP-4 inhibitor drug scaffold.
Synthetic Protocol: Amide Coupling to a Heterocyclic Core
This section details a representative protocol for the coupling of 2-(3-aminopiperidin-1-yl)acetic acid dihydrochloride to a generic amino-heterocycle (Het-NH₂), a common step in the synthesis of many DPP-4 inhibitors.[10]
Causality: The protocol is designed around a standard peptide coupling reaction. The dihydrochloride salt must first be neutralized to liberate the nucleophilic secondary amine of the piperidine ring and the carboxylic acid. The carboxylic acid is then activated in situ to form a highly reactive species that readily undergoes nucleophilic attack by the amine of the heterocyclic core, forming a stable amide bond.
Materials and Reagents
| Reagent | Purpose | Typical Grade |
| 2-(3-aminopiperidin-1-yl)acetic acid dihydrochloride | Starting Intermediate | ≥95% Purity |
| Amino-Heterocycle (Het-NH₂) | Coupling Partner | ≥98% Purity |
| N,N-Diisopropylethylamine (DIPEA) | Non-nucleophilic base | Anhydrous, ≥99.5% |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Coupling Reagent | ≥98% |
| Dimethylformamide (DMF) | Solvent | Anhydrous, ≥99.8% |
| Dichloromethane (DCM) | Extraction Solvent | ACS Grade |
| Saturated aq. NaHCO₃ | Aqueous Wash | Laboratory Grade |
| Brine | Aqueous Wash | Laboratory Grade |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying Agent | Laboratory Grade |
| Silica Gel | Stationary Phase | 230-400 mesh |
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the amide coupling reaction.
Step-by-Step Protocol
-
Vessel Preparation: Under an inert atmosphere (N₂ or Ar), charge a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet with 2-(3-aminopiperidin-1-yl)acetic acid dihydrochloride (1.0 eq) and the target amino-heterocycle (1.05 eq).
-
Dissolution: Add anhydrous DMF to the flask (approx. 0.1 M concentration relative to the limiting reagent). Stir the mixture until all solids are dissolved.
-
Neutralization: Cool the reaction mixture to 0°C using an ice-water bath. Add DIPEA (2.2 eq) dropwise over 5 minutes. The use of a non-nucleophilic base like DIPEA is critical to prevent unwanted side reactions. Two equivalents are required to neutralize the dihydrochloride salt, with a slight excess to ensure complete neutralization.
-
Activation and Coupling: While maintaining the temperature at 0°C, add HATU (1.1 eq) to the reaction mixture in one portion. HATU is a highly efficient coupling reagent that rapidly activates the carboxylic acid, minimizing side reactions and racemization.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching and Extraction: Once complete, pour the reaction mixture into a separatory funnel containing deionized water (10x the volume of DMF). Extract the aqueous phase with DCM (3 x 15 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) to remove unreacted acid and HATU byproducts, followed by brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to afford the pure coupled product.
Analytical Characterization
Validation of the final product's identity and purity is essential. The following methods are standard for characterizing the amide-coupled product.
| Technique | Expected Result / Key Observation |
| ¹H NMR | Appearance of a new amide N-H proton signal. Characteristic shifts for the piperidine ring protons and the methylene protons of the acetic acid linker. Integration should match the proposed structure. |
| ¹³C NMR | Appearance of a new amide carbonyl carbon signal (typically ~165-175 ppm). |
| HRMS (ESI+) | Observation of the [M+H]⁺ ion corresponding to the exact mass of the target molecule, confirming its elemental composition. |
| HPLC | A single major peak with >95% purity under standard analytical conditions (e.g., C18 column, water/acetonitrile gradient with 0.1% TFA or formic acid). |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete neutralization of the dihydrochloride salt. 2. Inactive coupling reagent (degraded by moisture). 3. Insufficiently reactive amine on the heterocycle. | 1. Ensure ≥2.2 equivalents of DIPEA are used. 2. Use fresh, anhydrous coupling reagents and solvents. 3. Increase reaction temperature (e.g., to 40-50°C) or use a more powerful coupling reagent. |
| Multiple Byproducts on TLC/LC-MS | 1. Side reaction with the primary amine on the piperidine ring. 2. Epimerization at the C-3 stereocenter. | 1. Protect the primary amine with a suitable protecting group (e.g., Boc) before coupling, followed by deprotection. 2. Use a coupling reagent known to suppress racemization (like HATU or COMU) and maintain low temperatures during activation. |
| Difficulty in Purification | 1. Product is highly polar and streaks on silica gel. 2. Byproducts have similar polarity to the product. | 1. Add a small amount of triethylamine or acetic acid to the chromatography mobile phase. 2. Consider reverse-phase chromatography (C18) or recrystallization. |
References
-
Fisher Scientific. (2009, March 31). Safety Data Sheet: 3-Aminopiperidine dihydrochloride. Link
-
Danisco. (2013, February 10). Safety Data Sheet. Link
-
Academia.edu. Synthesis of Sitagliptin. Link
-
Sigma-Aldrich. 2-(4-aminopiperidin-1-yl)acetic acid dihydrochloride. Link
-
ResearchGate. (n.d.). Synthesis of Sitagliptin. Link
-
Pfizer. (2018, July 16). Safety Data Sheet. Link
-
Thermo Fisher Scientific. (2025, September 17). Safety Data Sheet. Link
-
Dong, S., et al. (2017). Synthesis of Impurity A of Sitagliptin, an Anti-diabetes Drug. Chinese Pharmaceutical Journal, 52(6), 438-441. Link
-
Fisher Scientific. (2023, October 6). Safety Data Sheet: 3-Aminopiperidine dihydrochloride. Link
-
Patil, S., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology. Link
-
Ye, F., et al. (n.d.). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. Royal Society of Chemistry. Link
-
Sigma-Aldrich. 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid hydrochloride. Link
-
Biftu, T., et al. (2004). Synthesis of novel potent dipeptidyl peptidase IV inhibitors with enhanced chemical stability. Journal of Medicinal Chemistry, 47(10), 2587-98. Link
-
Othman, A. A., et al. (2020). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. Link
-
A review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus. (2024). Publish. Link
-
PubChem. 2-(4-Aminopiperidin-4-YL)acetic acid hydrochloride. Link
-
European Patent Office. (2004, December 21). Dipeptidyl peptidase inhibitors. Link
-
Google Patents. (n.d.). Compound I and (R)-3-aminopiperidine hydrochloride II, preparation method and application in Linagliptin synthesis. Link
-
Google Patents. (n.d.). Preparation of (r)-3-aminopiperidine dihydrochloride. Link
-
Kumar, A., et al. (2025). Antibacterial activity of 2-(4-aminopiperidin-4-yl)acetic acid (β3,3-Pip) derivatives and its peptides conjugated with lauric acid through the side chain against methicillin-resistant Staphylococcus aureus (MRSA). Microbial Pathogenesis. Link
-
Åkerblad, P., et al. (2015). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry. Link
-
Google Patents. (2007, November 29). 2-6-(3-AMINO-PIPERIDIN-1-YL)-3-. Link
-
ChemicalBook. (2025, August 8). 2-(4-Aminopiperidin-1-yl)acetic acid hydrochloride. Link
-
Al-masoudi, N. A., et al. (2022). Heterocyclic Compounds as Dipeptidyl Peptidase-IV Inhibitors with Special Emphasis on Oxadiazoles as Potent Anti-Diabetic Agents. Semantic Scholar. Link
-
Matsumoto, T., et al. (2019). (S)-1-(1-Methylpyridin-2-yl)-3-aminopiperidine as a novel derivatization reagent capable of enantiomeric separation and enhanced ESI-MS/MS detection for chiral carboxylic acids. Analytica Chimica Acta. Link
-
ResearchGate. (2025, August 7). Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. Link
Sources
- 1. A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus [publishing.emanresearch.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.be [fishersci.be]
- 5. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. CN104387315A - Compound I and (R)-3-aminopiperidine hydrochloride II, preparation method and application in Linagliptin synthesis - Google Patents [patents.google.com]
- 9. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for the Synthesis of 2-(3-Aminopiperidin-1-yl)acetic Acid Dihydrochloride Derivatives
Introduction: The Significance of 3-Aminopiperidine Scaffolds in Modern Drug Discovery
The 3-aminopiperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its significance is particularly pronounced in the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of oral hypoglycemic agents for the management of type 2 diabetes mellitus.[1][2] DPP-IV inhibitors prevent the degradation of incretin hormones, which in turn enhances glucose-dependent insulin secretion.[3] 2-(3-Aminopiperidin-1-yl)acetic acid and its derivatives are crucial intermediates in the synthesis of several marketed DPP-IV inhibitors, including Alogliptin.[4][5] The stereochemistry at the C3 position of the piperidine ring is critical for biological activity, with the (R)-enantiomer being the active component in many cases.[6]
This technical guide provides a comprehensive overview of the prevalent synthetic pathways for preparing 2-(3-aminopiperidin-1-yl)acetic acid dihydrochloride and its derivatives. We will delve into the strategic considerations behind different synthetic routes, offer detailed, step-by-step protocols for key transformations, and present comparative data to aid researchers in selecting the most suitable method for their specific needs.
Strategic Overview of Synthetic Pathways
The synthesis of 2-(3-aminopiperidin-1-yl)acetic acid dihydrochloride can be logically dissected into two primary stages: the synthesis of the chiral 3-aminopiperidine core and the subsequent N-alkylation to introduce the acetic acid side chain, followed by salt formation. The choice of strategy for obtaining the chiral 3-aminopiperidine is a critical decision point, influencing the overall efficiency, scalability, and cost-effectiveness of the synthesis.
Three principal strategies for accessing enantiomerically pure 3-aminopiperidine are:
-
Chiral Pool Synthesis: This approach utilizes readily available and inexpensive chiral starting materials, such as amino acids (e.g., L-glutamic acid, ornithine, lysine), to construct the chiral piperidine ring.[7] This strategy elegantly transfers the existing stereocenter of the starting material to the final product.
-
Asymmetric Synthesis: This involves the creation of the chiral center through a stereoselective chemical or biocatalytic transformation of a prochiral precursor. The use of enzymes, such as transaminases, has emerged as a powerful and environmentally benign method for the asymmetric synthesis of 3-aminopiperidine.[8][9][10]
-
Resolution of Racemates: In this classical approach, a racemic mixture of 3-aminopiperidine is separated into its constituent enantiomers through the formation of diastereomeric salts with a chiral resolving agent.[6]
The subsequent N-alkylation of the 3-aminopiperidine core is typically achieved by reacting it with a suitable two-carbon electrophile, such as a haloacetic acid derivative. Careful control of reaction conditions is necessary to ensure selective alkylation at the piperidine ring nitrogen over the primary amino group at the C3 position.
Visualizing the Synthetic Approaches
The following diagrams illustrate the overarching strategies for the synthesis of the target compound.
Caption: High-level overview of the synthetic strategies.
Detailed Synthetic Protocols
Pathway 1: Chiral Pool Synthesis from L-Glutamic Acid
This pathway offers a cost-effective route to enantiomerically pure (S)-3-aminopiperidine derivatives, which can then be N-alkylated. The key steps involve the formation of a diol from L-glutamic acid, followed by a double tosylation and cyclization with a suitable amine.
Caption: Workflow for chiral pool synthesis.
Protocol 1.1: Synthesis of (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate
-
Diesterification: To a stirred solution of L-glutamic acid (1 equivalent) in methanol at 0°C, add thionyl chloride (1.5 equivalents) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Remove the solvent under reduced pressure to yield the dimethyl ester.
-
Boc Protection: Dissolve the dimethyl ester (1 equivalent) in dichloromethane at 0°C. Add triethylamine (4 equivalents), di-tert-butyl dicarbonate ((Boc)₂O, 1.5 equivalents), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Stir the mixture at room temperature until the starting material is consumed. Wash the reaction mixture with aqueous solutions of HCl (1M) and NaHCO₃, dry over Na₂SO₄, and concentrate in vacuo.
-
Reduction: To a stirred solution of the Boc-protected diester (1 equivalent) in methanol, add sodium borohydride (2.5 equivalents) portion-wise at 0°C. Stir the reaction at room temperature until complete. Quench the reaction carefully with water, and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to give the diol.
Protocol 1.2: Cyclization and N-Alkylation
-
Ditosylation: Dissolve the diol (1 equivalent) in dichloromethane. Add triethylamine (2 equivalents), p-toluenesulfonyl chloride (2.2 equivalents), and a catalytic amount of DMAP. Stir at room temperature until the reaction is complete.
-
Cyclization: To the crude ditosylate, add a suitable amine (e.g., benzylamine) and a base such as K₂CO₃ in a polar aprotic solvent like DMF. Heat the reaction mixture to promote cyclization.
-
Deprotection and N-Alkylation: The resulting N-protected 3-aminopiperidine derivative is then subjected to deprotection (e.g., hydrogenolysis for a benzyl group). The secondary amine is then alkylated with ethyl bromoacetate in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).[11]
-
Hydrolysis and Salt Formation: The ester is hydrolyzed under basic conditions (e.g., NaOH), followed by acidification with excess hydrochloric acid to precipitate the desired 2-(3-aminopiperidin-1-yl)acetic acid dihydrochloride.
Pathway 2: Asymmetric Synthesis via Biocatalysis
The use of ω-transaminases for the asymmetric amination of a prochiral ketone precursor offers a highly efficient and stereoselective route to chiral 3-aminopiperidines.[8][9]
Caption: Workflow for asymmetric biocatalytic synthesis.
Protocol 2.1: Asymmetric Amination of 1-Boc-3-piperidone [8]
-
Reaction Setup: In a suitable buffer (e.g., phosphate buffer, pH 7.5), combine 1-Boc-3-piperidone (1 equivalent), an amine donor (e.g., isopropylamine, excess), pyridoxal-5'-phosphate (PLP) cofactor, and the selected ω-transaminase enzyme (commercially available).
-
Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation. The reaction progress is monitored by HPLC or GC to determine the conversion and enantiomeric excess (ee).
-
Work-up and Isolation: Once the reaction reaches completion, the enzyme is removed by centrifugation or filtration. The product, (R)- or (S)-3-amino-1-Boc-piperidine, is extracted from the aqueous phase with an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated to yield the product.
Protocol 2.2: N-Alkylation and Final Product Formation
-
N-Alkylation: Dissolve the enantiomerically pure 3-amino-1-Boc-piperidine (1 equivalent) in an aprotic solvent such as acetonitrile. Add a non-nucleophilic base like K₂CO₃ (2 equivalents) and ethyl bromoacetate (1.1 equivalents). Stir the reaction at room temperature until completion.
-
Deprotection and Salt Formation: The Boc protecting group is removed by treatment with a strong acid, such as HCl in dioxane or trifluoroacetic acid (TFA). Following the removal of the protecting group, the ester is hydrolyzed, and the final product is isolated as the dihydrochloride salt as described in Protocol 1.2.
Quantitative Data Summary
The following table provides a comparative overview of the different synthetic approaches. The yields and enantiomeric excess are indicative and can vary based on specific reaction conditions and the scale of the synthesis.
| Synthetic Pathway | Key Transformation | Typical Overall Yield | Typical Enantiomeric Excess (ee) | References |
| Chiral Pool Synthesis | Cyclization of a chiral diol derivative | 40-60% | >99% | |
| Asymmetric Biocatalysis | Transaminase-mediated amination | 70-95% (for amination step) | >99% | [8][10] |
| Resolution of Racemate | Diastereomeric salt formation | <50% (for the desired enantiomer) | >99% | [6] |
Causality Behind Experimental Choices
-
Choice of Protecting Group: The use of the Boc (tert-butoxycarbonyl) group is prevalent for protecting the piperidine nitrogen or the exocyclic amine.[8] Its key advantage is its stability under a wide range of reaction conditions and its facile removal under acidic conditions without affecting other functional groups.
-
Selection of Base for N-Alkylation: A non-nucleophilic base such as K₂CO₃ or DIPEA is crucial during the N-alkylation step.[11] These bases are strong enough to deprotonate the secondary amine of the piperidine ring but are sterically hindered, which minimizes side reactions with the electrophilic alkylating agent.
-
Solvent Selection: The choice of solvent is critical for reaction efficiency. Polar aprotic solvents like DMF or acetonitrile are often used for N-alkylation to ensure the solubility of the reactants and facilitate the SN2 reaction.[12] In biocatalytic steps, aqueous buffers are essential to maintain the activity of the enzyme.[8]
Conclusion
The synthesis of 2-(3-aminopiperidin-1-yl)acetic acid dihydrochloride and its derivatives is a well-established field with multiple viable pathways. The choice between a chiral pool synthesis, an asymmetric approach, or a resolution strategy will depend on the specific requirements of the research or development program, including cost, scale, and access to specialized reagents or biocatalysts. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to successfully synthesize these valuable pharmaceutical intermediates.
References
-
Biftu, T., et al. (2004). Synthesis of novel potent dipeptidyl peptidase IV inhibitors with enhanced chemical stability: interplay between the N-terminal amino acid alkyl side chain and the cyclopropyl group of alpha-aminoacyl-l-cis-4,5-methanoprolinenitrile-based inhibitors. Journal of Medicinal Chemistry, 47(10), 2587-98. [Link]
- Feng, J., et al. (2010). Preparation of (r)-3-aminopiperidine dihydrochloride.
-
Ivanova, Y., & Momekov, G. (2022). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 27(19), 6281. [Link]
-
Al-Qaisi, J. A., et al. (2018). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText, 4(1), 1-8. [Link]
-
St-Jean, F., et al. (2009). Development of a Scalable Synthesis of Dipeptidyl Peptidase-4 Inhibitor ABT-279. Organic Process Research & Development, 13(6), 1165-1172. [Link]
-
Feng, J., et al. (2004). Synthesis of Novel Potent Dipeptidyl Peptidase IV Inhibitors with Enhanced Chemical Stability: Interplay between the N-Terminal Amino Acid Alkyl Side Chain and the Cyclopropyl Group of α-Aminoacyl-l-cis-4,5-methanoprolinenitrile-Based Inhibitors. Journal of Medicinal Chemistry, 47(10), 2587-2598. [Link]
-
Wang, D., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis, 5, 917-926. [Link]
-
Kemper, B., et al. (2022). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. Organic Process Research & Development, 26(10), 2895-2910. [Link]
-
Gogoi, P., et al. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 59B(3), 518-523. [Link]
-
Shcherbakova, A. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4887. [Link]
-
Kemper, B., et al. (2022). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. Organic Process Research & Development, 26(10), 2895-2910. [Link]
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]
-
Chen, Z., et al. (2007). Synthesis of Piperidine Derivatives by Reduction of Pyridinium Salts. Synthetic Communications, 37(23), 4153-4163. [Link]
-
Contente, M. L., et al. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry, 15, 51-58. [Link]
-
Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(50), 6831-6834. [Link]
-
SciSpace. (2016). An asymmetric synthesis method for (R)-3-amino piperidine derivatives. [Link]
-
Chen, Y., et al. (2021). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. The FEBS Journal, 288(15), 4599-4609. [Link]
- Feng, J., et al. (2007). Preparation of (r)-3-aminopiperidine dihydrochloride.
-
ResearchGate. (n.d.). Overview of the different pathways to synthesize IAA in bacteria. [Link]
-
Kälvesten, J., et al. (2012). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 55(14), 6531-6539. [Link]
- European Patent Office. (2018).
- Google Patents. (2014).
-
New Drug Approvals. (2015). ALOGLIPTIN. [Link]
-
Patsnap. (n.d.). Alogliptin patented technology retrieval search results. [Link]
-
CORE. (n.d.). Analysis and cloning of the synthetic pathway of the phytohormone indole-3-acetic acid in the plant-beneficial Bacillus. [Link]
-
Shao, J., et al. (2018). Indole-3-Acetic Acid Biosynthesis Pathways in the Plant-Beneficial Bacterium Arthrobacter pascens ZZ21. Frontiers in Microbiology, 9, 221. [Link]
-
PeerJ. (2023). Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine? [Link]
-
MDPI. (2019). The Distribution of Tryptophan-Dependent Indole-3-Acetic Acid Synthesis Pathways in Bacteria Unraveled by Large-Scale Genomic Analysis. [Link]
-
MDPI. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]
- Google Patents. (1997). Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders. WO1997049698A1.
-
Medibeacon. (n.d.). N-alkylated aminopyrazines for use as hydrophilic optical agents. [Link]
-
MDPI. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. [Link]
Sources
- 1. Synthesis of novel potent dipeptidyl peptidase IV inhibitors with enhanced chemical stability: interplay between the N-terminal amino acid alkyl side chain and the cyclopropyl group of alpha-aminoacyl-l-cis-4,5-methanoprolinenitrile-based inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 9. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 10. An asymmetric synthesis method for (R)-3-amino piperidine derivatives (2016) | Luo Yu | 4 Citations [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
How to prevent degradation of 2-(3-aminopiperidin-1-yl)acetic acid dihydrochloride during storage
Welcome to the technical support guide for 2-(3-aminopiperidin-1-yl)acetic acid dihydrochloride. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. Improper storage can lead to degradation, compromising the accuracy and reproducibility of your experiments. This guide provides in-depth answers to common questions, troubleshooting advice for potential issues, and validated protocols to verify compound quality.
Part 1: Frequently Asked Questions - Understanding Degradation Risks
This section addresses the fundamental chemical properties of 2-(3-aminopiperidin-1-yl)acetic acid dihydrochloride that make it susceptible to degradation and the visible signs you can watch for.
Q1: What makes 2-(3-aminopiperidin-1-yl)acetic acid dihydrochloride susceptible to degradation?
A: The susceptibility of this compound to degradation arises from a combination of its structural features and its formulation as a dihydrochloride salt.
-
Hygroscopicity: The dihydrochloride salt form makes the compound hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This absorbed water can initiate hydrolytic degradation pathways and cause physical changes like clumping, which complicates accurate weighing.[1][3]
-
Susceptible Amine Groups: The structure contains both a secondary amine within the piperidine ring and a primary amine substituent. Amine functional groups are susceptible to oxidation from atmospheric oxygen, a process that can be accelerated by exposure to light and heat.[4][5][6]
-
pH Sensitivity: The stability of piperidine derivatives is often dependent on pH.[7][8] While the dihydrochloride salt provides an acidic environment that can enhance the stability of the amine groups by protonating them, the presence of moisture can create localized pH changes and catalyze hydrolysis.[4][7]
Q2: What are the primary chemical degradation pathways I should be aware of?
A: The two most significant degradation pathways for this molecule are hydrolysis and oxidation. Understanding these mechanisms is key to preventing them.
-
Hydrolysis: Triggered by the presence of water, hydrolysis can attack susceptible bonds in the molecule. For amine-containing compounds, this could potentially lead to ring-opening or other structural changes over time, especially under conditions of elevated temperature.[1][9]
-
Oxidation: The lone pair of electrons on the nitrogen atoms in the amine groups are targets for oxidizing agents, including atmospheric oxygen.[4] This can lead to the formation of N-oxides and other oxidative byproducts, which will alter the compound's chemical properties and biological activity. This process is often indicated by a change in the material's color.[5][6]
Q3: What are the common visible signs of compound degradation?
A: While analytical verification is definitive, visual inspection upon receiving and before each use is a critical first step.
-
Color Change: The most common sign of oxidation is a change from a white or off-white powder to a yellow or brown hue.
-
Change in Physical Form: Due to moisture absorption, the free-flowing powder may become clumpy, sticky, or cake into a solid mass.[1] This indicates a breach in storage integrity.
-
Reduced Solubility: Degradation products are often less soluble than the parent compound. If you notice difficulty dissolving the material in a solvent in which it is normally freely soluble, degradation may have occurred.
Part 2: Proactive Stability Management: Storage & Handling Protocols
To prevent the issues described above, a stringent storage and handling protocol is essential. These guidelines are designed to protect the compound from the key environmental factors that drive degradation.
Recommended Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Reduces the rate of all chemical degradation pathways, particularly thermal decomposition and oxidation.[10][11][12] |
| Humidity | Store in a desiccator | As a hygroscopic solid, minimizing exposure to moisture is critical to prevent hydrolysis and physical caking.[1][11][13] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Protects the amine groups from oxidation by displacing atmospheric oxygen.[5] |
| Light | Amber Glass Vial / Opaque Container | Prevents photodegradation, which can be initiated or accelerated by UV light exposure.[1][10] |
Step-by-Step Handling Protocol
-
Receiving and Inspection: Upon receipt, immediately inspect the container seal for integrity. Note the initial color and physical form on the container label.
-
Transfer to Long-Term Storage: Immediately place the sealed container inside a desiccator in a refrigerator (2-8°C).
-
Aliquoting Procedure (Minimizing Exposure):
-
Allow the container to warm to room temperature for at least 30-60 minutes inside the desiccator before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
If possible, perform all weighing and aliquoting inside a glove box with an inert atmosphere.[5]
-
If a glove box is not available, work quickly in a low-humidity environment. Have all tools and vials ready beforehand to minimize the time the primary container is open.
-
Use a clean, dry spatula for transfer.
-
After dispensing the desired amount, flush the headspace of the primary container with argon or nitrogen, tightly reseal the cap, wrap the cap with parafilm, and promptly return it to the desiccator in the refrigerator.
-
-
Working Aliquot: Store the daily or weekly working aliquot under the same recommended conditions as the main stock.
Visualization of Degradation Influences
The following diagram illustrates the relationship between environmental factors and the primary degradation pathways.
Caption: Key environmental factors leading to degradation.
Part 3: Troubleshooting Guide
Even with the best practices, issues can arise. This section provides a logical framework for troubleshooting common problems.
Q1: My compound has turned from white to yellow. What happened and can I still use it?
A: A yellow or brown discoloration strongly suggests oxidation has occurred. Oxidative impurities can interfere with your experiments and may have different biological or chemical activities.
Recommendation: Do not use the discolored compound for sensitive applications without analytical verification. Its purity is compromised. Perform an HPLC-UV purity check (see protocol below) and compare it to a reference standard or a previously validated lot. If significant impurity peaks are present, the lot should be discarded.
Q2: The powder is clumped and difficult to weigh accurately. What should I do?
A: This is a clear sign of significant moisture absorption.[1] This not only presents a physical handling challenge but also means the mass you weigh is not purely the active compound; it's a mix of the compound and water.
Recommendation:
-
For non-critical applications: You can attempt to dry the material under high vacuum for several hours. Note that this may not reverse any hydrolysis that has already occurred.
-
Correct for Water Content: After drying, you must determine the residual water content using Karl Fischer titration (see protocol below). You can then adjust the mass you weigh out to account for the water.
-
For cGMP or critical research: It is strongly recommended to discard the lot and acquire fresh material. The integrity of the material has been compromised, and it is difficult to guarantee that hydrolysis has not occurred alongside water absorption.
Q3: I see new or enlarged impurity peaks in my HPLC/LC-MS analysis compared to previous runs. How do I confirm it's degradation?
A: This is a strong indicator of degradation. A logical investigation can confirm the source.
Recommendation: Follow the troubleshooting workflow below. The core principle is to compare the suspect sample against a Certificate of Analysis (CoA) or a retained sample from a "good" batch. Characterizing the mass of the new peaks via LC-MS can provide clues to the degradation pathway (e.g., a +16 Da shift often suggests oxidation).[14]
Troubleshooting Workflow for Suspected Degradation
Caption: A decision tree for troubleshooting suspected degradation.
Part 4: Analytical Verification Protocols
These protocols provide a framework for quantitatively assessing the purity and water content of your material.
Protocol 1: Rapid Purity Assessment by HPLC-UV
This method is designed as a quick check and is not a substitute for a fully validated stability-indicating method. It is effective for detecting the emergence of new impurities.[15][16]
-
Standard Preparation: Accurately prepare a 1 mg/mL solution of a reference standard or a trusted lot of 2-(3-aminopiperidin-1-yl)acetic acid dihydrochloride in HPLC-grade water.
-
Sample Preparation: Prepare the sample to be tested at the same 1 mg/mL concentration in HPLC-grade water.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard solution to determine the retention time of the main peak.
-
Inject the test sample solution.
-
Compare the chromatograms. Look for new peaks (impurities) or a significant decrease in the area of the main peak relative to the total peak area.
-
Purity Calculation: Purity (%) = (Area of Main Peak / Sum of Areas of All Peaks) * 100.
-
-
Interpretation: A pure sample should show a single major peak. A drop in purity of >2% from the initial value or the appearance of any new peak >0.5% suggests significant degradation.
Protocol 2: Water Content Determination by Karl Fischer Titration
This is the gold standard for quantifying water content in solid samples.
-
Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titrant is standardized.
-
Sample Preparation: Accurately weigh approximately 50-100 mg of the compound directly into the titration vessel.
-
Titration: Start the titration process. The instrument will automatically dispense the Karl Fischer reagent until all the water in the sample has reacted.
-
Calculation: The instrument's software will calculate the percentage of water content (w/w) based on the amount of titrant used and the sample weight.
-
Interpretation: Compare the result to the specification on the Certificate of Analysis. An increase of more than 1-2% from the initial value confirms significant water absorption and necessitates the corrective actions described in the troubleshooting guide.
By implementing these rigorous storage, handling, and verification procedures, you can ensure the chemical integrity of your 2-(3-aminopiperidin-1-yl)acetic acid dihydrochloride, leading to more reliable and reproducible scientific outcomes.
References
-
The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (n.d.). Hindawi. [Link]
-
Impact of Storage Conditions on Drug Shelf Life. (2025, September 4). American Pharmaceutical Review. [Link]
-
What is the stability of piperidine? (2025, August 25). Biosynce. [Link]
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). National Center for Biotechnology Information. [Link]
-
Degradation studies of amines and alkanolamines during sour gas treatment process. (n.d.). SciSpace. [Link]
-
Different Drug Storage Conditions. (2024, July 22). Viallabeller. [Link]
-
Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. (n.d.). MatheO. [Link]
-
13.2.1 Classification of goods according to moisture behavior. (n.d.). Container Handbook. [Link]
-
log k pH = f ( pH ) profiles for the degradation of PPD in aqueous... (n.d.). ResearchGate. [Link]
-
How to Store Reagents. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019, January 22). Qualicaps. [Link]
-
Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC. [Link]
-
Steps involved for the analyses of degraded amines using GC. (n.d.). ResearchGate. [Link]
-
Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. (2023, July 11). MDPI. [Link]
-
Influence of piperidine ring on stability and reactivity of piperine. (2025, December 8). ResearchGate. [Link]
-
How to Stabilize Tablets Containing Hygroscopic Ingredients. (2025, December 27). Pharma.Tips. [Link]
-
III Analytical Methods. (n.d.). Japan International Cooperation Agency. [Link]
-
3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. (n.d.). National Center for Biotechnology Information. [Link]
-
Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. (2016, January 28). Scientific Research Publishing. [Link]
-
Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. (n.d.). Springer. [Link]
-
Preanalytical Stability of 13 Antibiotics in Biological Samples: A Crucial Factor for Therapeutic Drug Monitoring. (2024, July 20). MDPI. [Link]
-
Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. (2011, January 1). BioProcess International. [Link]
-
Pharmaceutical Impurities And Degradation Pathways: Chemical Approaches For Bioanalytical Evaluation. (n.d.). Journal of Applied Bioanalysis. [Link]
-
1-(1-Methylpyridin-2-yl)-3-aminopiperidine as a novel derivatization reagent capable of enantiomeric separation and enhanced ESI-MS/MS detection for chiral carboxylic acids. (n.d.). Royal Society of Chemistry. [Link]
-
How long a peptide synthesis reagents stable? (2018, July 3). ResearchGate. [Link]
Sources
- 1. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 2. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. biosynce.com [biosynce.com]
- 5. ossila.com [ossila.com]
- 6. researchgate.net [researchgate.net]
- 7. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins [mdpi.com]
- 10. viallabeller.com [viallabeller.com]
- 11. How To [chem.rochester.edu]
- 12. mdpi.com [mdpi.com]
- 13. How to Stabilize Tablets Containing Hygroscopic Ingredients – Pharma.Tips [pharma.tips]
- 14. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
- 15. scispace.com [scispace.com]
- 16. matheo.uliege.be [matheo.uliege.be]
Technical Support Center: Synthesis of 2-(3-aminopiperidin-1-yl)acetic acid dihydrochloride
Welcome to the technical support center for the synthesis of 2-(3-aminopiperidin-1-yl)acetic acid dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. The content is structured in a question-and-answer format to directly address challenges you may encounter during this multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 2-(3-aminopiperidin-1-yl)acetic acid dihydrochloride?
A common and effective synthetic strategy involves a three-step process starting from a commercially available protected aminopiperidine derivative.
Caption: General synthetic workflow.
This route leverages the stability and selectivity offered by the tert-butoxycarbonyl (Boc) protecting group, which is a common strategy in modern organic synthesis.[1]
Troubleshooting Guide
Part 1: Low Yield in N-Alkylation Step
Q2: My N-alkylation of tert-butyl (piperidin-3-yl)carbamate with ethyl bromoacetate is sluggish or incomplete. What are the likely causes and how can I improve the yield?
Several factors can contribute to an incomplete N-alkylation reaction. Here's a systematic approach to troubleshooting this step:
-
Insufficient Basicity: The reaction generates hydrobromic acid (HBr), which can protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.[2]
-
Solution: Ensure at least one equivalent of a non-nucleophilic base is present to neutralize the acid formed. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA).[2][3] For sensitive substrates, a milder base like sodium bicarbonate (NaHCO₃) can be used.[2]
-
-
Poor Leaving Group: The reactivity of the alkylating agent is crucial.
-
Solution: If you are using an alkyl chloride, consider switching to the more reactive alkyl bromide or iodide.[2]
-
-
Solvent Effects: The choice of solvent can significantly impact reaction rates.
-
Solution: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred for N-alkylation reactions as they can help to accelerate the reaction.[2]
-
-
Reaction Temperature:
-
Solution: If the reaction is slow at room temperature, consider gently heating the reaction mixture. Monitor the reaction closely by TLC or LC-MS to avoid the formation of byproducts.
-
Q3: I am observing a significant amount of a byproduct with a higher molecular weight, suggesting over-alkylation. How can I prevent this?
The formation of a quaternary ammonium salt indicates over-alkylation of the piperidine nitrogen. This is a common side reaction, especially with highly reactive alkylating agents.[2][4]
-
Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the alkylating agent. A common ratio is 1.1 to 1.2 equivalents of piperidine to 1 equivalent of the alkyl halide.[2]
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture, ideally using a syringe pump. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.[2][3]
-
Lower Temperature: Running the reaction at a lower temperature can help to control the reaction rate and reduce the likelihood of over-alkylation.[2]
| Parameter | Recommendation for Mono-alkylation | Rationale |
| Stoichiometry (Piperidine:Alkylating Agent) | 1.1 : 1 to 1.2 : 1 | Ensures the alkylating agent is the limiting reagent. |
| Addition of Alkylating Agent | Slow, dropwise, or via syringe pump | Maintains a low concentration of the electrophile. |
| Temperature | Start at room temperature or lower | Reduces the rate of the second alkylation reaction. |
Part 2: Issues with Boc-Deprotection
Q4: The Boc-deprotection step with hydrochloric acid is not going to completion, or I am seeing unexpected byproducts. What should I consider?
Incomplete deprotection or side reactions during this step can significantly impact your final yield and purity.
-
Insufficient Acid: Ensure a sufficient excess of acid is used to both cleave the Boc group and protonate the resulting amines.
-
Solution: Typically, a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane or HCl gas in ethanol) is used. Ensure the reaction is stirred adequately to allow for complete mixing.
-
-
Reaction Time and Temperature: Boc-deprotection is generally rapid, but can be substrate-dependent.
-
Solution: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. If the reaction is sluggish, gentle warming may be necessary. However, excessive heat can lead to degradation.
-
-
Formation of tert-butyl Byproducts: The cleavage of the Boc group generates a tert-butyl cation, which can potentially alkylate other nucleophilic sites.[5]
-
Solution: While less common in this specific synthesis, if you suspect side reactions from the tert-butyl cation, consider adding a scavenger like anisole or thioanisole to the reaction mixture.
-
Caption: Decision workflow for troubleshooting Boc-deprotection.
Part 3: Challenges in Purification and Salt Formation
Q5: I am having difficulty isolating the final product, 2-(3-aminopiperidin-1-yl)acetic acid dihydrochloride, as a clean solid.
The physical properties of the final product, being a highly polar and water-soluble salt, can present purification challenges.
-
Incomplete Salt Formation: For the dihydrochloride salt to precipitate effectively, the right solvent system and stoichiometry of HCl are crucial.
-
Solution: Ensure at least two equivalents of HCl are used for every equivalent of the diamine. The salt is often precipitated from a non-polar solvent or a mixture of a polar and non-polar solvent (e.g., ethanol/ether).[6]
-
-
Hygroscopicity: Amine salts can be hygroscopic, making them difficult to handle and dry completely.
-
Solution: Dry the final product under high vacuum, possibly with gentle heating. Handle the solid in a dry atmosphere (e.g., a glove box) if possible.
-
-
Purity Issues: Impurities from previous steps can interfere with crystallization.
-
Solution: Ensure the intermediate, 2-(3-aminopiperidin-1-yl)acetic acid, is as pure as possible before proceeding to the salt formation step. It may be necessary to perform a purification step (e.g., recrystallization or chromatography) on the free base or an intermediate before forming the final salt.
-
Q6: Why is the dihydrochloride salt the target, and are there alternatives?
Hydrochloride salts are the most common salt form for basic drugs, accounting for about 60% of all basic drug salt forms.[7] This is due to several advantages:
-
Improved Physicochemical Properties: Salt formation can improve properties like solubility, stability, and crystallinity compared to the free base.[8][9]
-
Low Toxicity and Cost: Hydrochloric acid is inexpensive, and the chloride ion is abundant in the body and has low toxicity.[7][10]
-
High pKa: As a strong acid, HCl will effectively form a salt with most basic compounds.[7]
While other salt forms like mesylates or sulfates could be considered, hydrochlorides are often the first choice in drug development due to their favorable properties.[10]
Analytical Characterization
Q7: How can I confirm the identity and purity of my final product?
A combination of analytical techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation of the molecule.
-
Mass Spectrometry (MS): Confirms the molecular weight of the free base.
-
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound. For chiral compounds, a chiral HPLC method may be necessary to determine enantiomeric purity.[11]
-
Elemental Analysis: Can be used to confirm the elemental composition and the stoichiometry of the dihydrochloride salt.
References
- common challenges in working with piperidine-based compounds - Benchchem.
- Pharmaceutical Salts Optimization of Solubility or Even More?.
- Salt Selection in Drug Development | Pharmaceutical Technology.
- Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - PMC.
- Screening and Formulating Drugs as Salts to Improve API Performance.
- Improving API Solubility by Salt and Cocrystal Formation - MilliporeSigma.
- Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines - Benchchem.
-
Procedure for N-alkylation of Piperidine? - ResearchGate. Available from: [Link]
-
3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC. Available from: [Link]
-
Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases - Beilstein Journals. Available from: [Link]
- US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents.
- An In-depth Technical Guide to (S)-1-Boc-3-aminopiperidine - Benchchem.
-
BOC Protection and Deprotection - BZ Chemical. Available from: [Link]
-
Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BOC Protection and Deprotection [bzchemicals.com]
- 6. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 2-(3-Aminopiperidin-1-yl)acetic Acid Dihydrochloride Reactions
As a Senior Application Scientist, I frequently consult with discovery chemists struggling to functionalize 3-aminopiperidine derivatives. 2-(3-aminopiperidin-1-yl)acetic acid dihydrochloride is a highly versatile bifunctional building block, prominently featured in the synthesis of DPP-4 inhibitors, PROTAC linkers, and complex peptidomimetics. However, its structural geometry and salt form present a "perfect storm" of synthetic challenges.
This guide abandons generic protocols to directly address the causality behind your failed couplings, providing self-validating workflows to overcome steric hindrance and side-reaction cascades.
Mechanistic Causality: The "Why" Behind the Hindrance
To successfully react this molecule, you must first understand the three competing forces in your reaction flask:
-
Severe Steric Congestion: The 3-amino group is flanked by the C2 and C4 methylenes of the piperidine ring and sits in close 3D proximity to the bulky N1-acetic acid substituent. This steric shield drastically raises the activation energy required for nucleophilic attack on standard active esters (e.g., OBt esters generated by EDC/HOBt)[1][2].
-
Zwitterionic Salt Dynamics: Supplied as a dihydrochloride salt, both the primary and tertiary amines are protonated. Failing to account for the exact stoichiometry required to liberate the free nucleophile is the #1 cause of zero-conversion reactions.
-
Intramolecular Lactamization: The molecule contains both a nucleophile (3-amine) and an electrophile precursor (1-acetic acid). If the carboxylic acid is activated without a highly reactive external partner immediately present, the molecule will rapidly "bite" itself, forming a dead-end bicyclic lactam byproduct.
Reaction pathways of 2-(3-aminopiperidin-1-yl)acetic acid highlighting desired vs. side reactions.
Troubleshooting FAQs
Q1: I am using EDC/HOBt for an amide coupling with the 3-amino group, but my yields are under 20%. How can I improve this? A1: EDC/HOBt generates an OBt active ester, which is insufficiently reactive for sterically hindered amines like 3-aminopiperidine[2]. You must switch to a reagent that provides anchimeric assistance. HATU generates an OAt active ester; the pyridine nitrogen of the HOAt leaving group utilizes the "7-aza effect" to hydrogen-bond with the incoming amine, accelerating aminolysis despite the steric clash[1]. Alternatively, COMU uses an Oxyma leaving group, which is highly efficient for hindered couplings and avoids the explosive risks of benzotriazoles[3][4].
Q2: My LC-MS shows a major byproduct with a mass corresponding to [M - H2O] of the starting material. What is happening? A2: You are observing intramolecular lactamization. If you activate the carboxylic acid of 2-(3-aminopiperidin-1-yl)acetic acid before the external coupling partner is fully mixed and available, the free 3-amino group will attack the activated ester. Resolution:Alter your order of addition. Never pre-activate this building block. Dissolve the starting material and your external coupling partner together first, then add the coupling reagent last.
Q3: The starting material is a dihydrochloride salt. How much base do I actually need, and which one should I use? A3: You must use at least 3.5 to 4.0 equivalents of a non-nucleophilic base. Two equivalents are consumed immediately just to neutralize the dihydrochloride salt (deprotonating both the primary and tertiary amines). An additional 1.5-2.0 equivalents are required to drive the coupling mechanism. Resolution: Use N,N-Diisopropylethylamine (DIPEA) . Avoid triethylamine (TEA), as DIPEA is more sterically hindered and minimizes unwanted side reactions[1].
Q4: I switched to HATU, but now I see a +98 Da mass adduct on my amine. What is this? A4: This is a tetramethylguanidinium byproduct. It occurs when the sterically hindered 3-amino group attacks the HATU reagent directly instead of the activated ester[1]. Resolution: This indicates that the aminolysis is too slow, or HATU is in excess. Ensure you use a slight deficit of HATU (0.95 to 1.0 eq) and consider switching to COMU , which features a morpholino backbone and is less prone to forming stable guanidinyl adducts[3].
Reagent Selection Matrix for Hindered Piperidines
To eliminate guesswork, use the following validated matrix when selecting your activation chemistry for 3-aminopiperidine derivatives[1][2][3][4].
| Coupling Reagent | Active Ester Generated | Reactivity (Steric Hindrance) | Risk of Guanidinylation | Best Use Case |
| COMU | Oxyma | Very High | Low (Morpholino backbone) | First-line choice for highly hindered 3-aminopiperidines. |
| HATU | OAt (7-aza effect) | High | High (if reaction is slow) | Standard for difficult couplings; requires strict stoichiometry. |
| HCTU | 6-Cl-OBt | Moderate-High | Moderate | Cost-effective alternative for moderately hindered partners. |
| EDC / HOBt | OBt | Low | None | Unsuitable for the 3-position; only use for unhindered primary amines. |
Validated Experimental Protocols
The following protocols are engineered as self-validating systems. The strict order of addition is designed specifically to prevent the intramolecular lactamization discussed in Q2.
Optimized order-of-addition workflow to prevent premature lactamization and maximize coupling yield.
Protocol A: Amidation of the Sterically Hindered 3-Amino Group
Objective: Form an amide bond at the 3-position using an external carboxylic acid without inducing guanidinylation.
-
Co-dissolution: Suspend 2-(3-aminopiperidin-1-yl)acetic acid dihydrochloride (1.0 eq) and the external Carboxylic Acid (1.1 eq) in anhydrous DMF (0.1 M concentration) under a nitrogen atmosphere.
-
Neutralization: Add DIPEA (4.0 eq) dropwise at room temperature. Validation check: The cloudy suspension will clear as the dihydrochloride salt is neutralized into its soluble free-base form.
-
Thermal Control: Cool the reaction flask to 0 °C using an ice bath. Causality: Lowering the temperature prevents runaway exothermic side-reactions during activation.
-
Activation: Add COMU (1.1 eq) in one solid portion[3].
-
Propagation: Remove the ice bath after 15 minutes and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor via LC-MS.
-
Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl (to remove DMF) and brine, dry over Na2SO4, and concentrate.
Protocol B: Coupling the N1-Acetic Acid to an External Amine
Objective: Activate the acetic acid moiety while suppressing the free 3-amino group from cyclizing. (Note: In industrial settings, the 3-amino group is usually Boc-protected first. If you must use the unprotected zwitterion, follow this strictly).
-
Pre-mixing: Dissolve the dihydrochloride salt (1.0 eq) and the external amine in anhydrous DMF. Critical Step: You must use a large excess of the external amine (2.0 to 3.0 eq) to kinetically outcompete the intramolecular 3-amino group.
-
Base Addition: Add DIPEA (4.0 eq) and cool to 0 °C.
-
Deficit Activation: Add HATU (0.95 eq) dropwise as a solution in DMF. Causality: Using a slight deficit of HATU ensures no activating reagent is left unreacted, preventing the 3-amino group from attacking the uronium salt[1].
-
Completion: Stir at RT for 3 hours, then proceed with standard aqueous workup.
References
- Berggren, K., et al. "3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS." National Center for Biotechnology Information (NIH).
- BenchChem. "A Comparative Guide to HATU and COMU in Solid-Phase Peptide Synthesis." BenchChem.
- Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem.
- Peptide Chemistry. "HATU and HBTU Peptide Coupling: Mechanism and Bench Utility." PeptideChemistry.org.
- Sigma-Aldrich. "Peptide Coupling Reagents Guide." Sigma-Aldrich.
- BenchChem. "An In-depth Technical Guide to (S)-1-Boc-3-aminopiperidine." BenchChem.
Sources
Technical Support Center: Purifying 2-(3-aminopiperidin-1-yl)acetic acid dihydrochloride
Introduction:
Welcome to the technical support guide for the purification of 2-(3-aminopiperidin-1-yl)acetic acid dihydrochloride. This molecule, a key building block in pharmaceutical synthesis, presents unique purification challenges due to its structure. As a dihydrochloride salt of a zwitterionic parent compound, it possesses high polarity, hygroscopicity, and excellent solubility in protic solvents like water and methanol. These characteristics often render standard single-solvent recrystallization methods ineffective, leading to low yields or complete failure to crystallize.
This guide provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals to successfully purify this compound. We will move beyond simple procedural lists to explain the underlying principles, enabling you to troubleshoot and adapt the methodology to your specific experimental context. Our focus will be on the robust and widely applicable solvent-antisolvent recrystallization technique.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to recrystallize 2-(3-aminopiperidin-1-yl)acetic acid dihydrochloride from a single solvent?
A: The difficulty arises from the compound's high polarity and salt nature. A solvent that can effectively dissolve this polar salt at high temperatures (a prerequisite for recrystallization) is typically so effective that it also keeps the compound in solution even at low temperatures.[1][2] For example, while water or methanol might dissolve the crude material when hot, cooling the solution often does not lead to the necessary state of supersaturation required for crystal formation, resulting in little to no product recovery.[3]
Q2: What is a solvent-antisolvent system, and why is it the recommended approach for this compound?
A: A solvent-antisolvent system (also known as a solvent pair) is a powerful technique for crystallizing highly soluble compounds.[3] The process involves:
-
"Good" Solvent: Dissolving the compound in a minimal amount of a hot solvent in which it is highly soluble (e.g., water, methanol).
-
"Antisolvent" (or "Poor" Solvent): Slowly adding a second, miscible solvent in which the compound is poorly soluble (e.g., isopropanol, acetone, acetonitrile).
The addition of the antisolvent dramatically reduces the overall solvating power of the mixture, forcing the dissolved compound out of solution and inducing crystallization. This method provides precise control over the supersaturation level, which is critical for achieving high purity and good crystal morphology.[3]
Q3: How do I choose the right solvent-antisolvent pair?
A: The ideal pair consists of two miscible solvents with opposing properties relative to your compound.[1] For this dihydrochloride salt, the "good" solvent will be highly polar, while the "antisolvent" will be significantly less polar. An initial screening process using small amounts of the crude material is essential. A detailed protocol for this is provided in the next section. Common starting points include Water/Isopropanol, Water/Acetone, or Methanol/Ethyl Acetate.
Q4: What are the most critical parameters to control during the recrystallization process?
A: Three parameters are paramount for success:
-
Minimal "Good" Solvent Volume: Using the absolute minimum volume of the hot "good" solvent is the most critical factor for maximizing yield.[4] Excess solvent will require a much larger volume of antisolvent, potentially leading to oiling out or poor recovery.
-
Cooling Rate: Slow, controlled cooling is essential.[2] Rapid cooling can trap impurities within the crystal lattice and often leads to the formation of small, difficult-to-filter crystals or an amorphous oil.[3][5]
-
Rate of Antisolvent Addition: The antisolvent should be added slowly, ideally dropwise, to the warm solution. Adding it too quickly can cause localized, extreme supersaturation, leading to "crashing out" of the product as an amorphous solid or oil, which is less pure than well-formed crystals.
Experimental Protocols & Methodologies
Protocol 1: Solvent System Screening
Before committing to a bulk recrystallization, a small-scale screening is crucial to identify the optimal solvent-antisolvent system. This minimizes waste and saves significant time.
Objective: To identify a solvent pair that dissolves the compound when hot but yields solid crystals upon addition of an antisolvent and cooling.
| Step | Procedure | Rationale |
| 1 | Preparation | Place ~20-30 mg of crude 2-(3-aminopiperidin-1-yl)acetic acid dihydrochloride into several small test tubes. |
| 2 | "Good" Solvent Test | To each tube, add a potential "good" solvent (e.g., Water, Methanol) dropwise while heating gently (e.g., in a warm water bath). |
| 3 | Observation | Note the solvent that dissolves the compound in a minimal volume (<0.5 mL). This is a potential "good" solvent. |
| 4 | Antisolvent Addition | To the hot, clear solutions from Step 3, add a potential miscible "antisolvent" (e.g., Isopropanol, Acetone, Acetonitrile, THF) dropwise until the solution becomes persistently cloudy (turbid). |
| 5 | Re-dissolution | Gently warm the turbid solution until it becomes clear again. |
| 6 | Crystallization | Allow the test tube to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes. |
| 7 | Evaluation | The best system is one that produces a high yield of crystalline solid, not an oil or gel. |
Workflow for Recrystallization
Caption: A decision-making workflow for troubleshooting common recrystallization issues.
Q: My compound oiled out instead of crystallizing. What should I do?
A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. [1][5]This is common for low-melting point solids or when the solution is cooled too quickly.
-
Immediate Action: Re-heat the mixture until the oil completely redissolves. Add a small amount (1-5% of the total volume) of the "good" solvent to slightly decrease the saturation. Then, attempt to cool the solution again, but at a much slower rate. Insulating the flask with cotton or placing it in a large beaker of warm water (a make-shift water bath) will slow heat loss and promote proper crystal growth.
-
Underlying Cause: If oiling out persists, it may indicate a high concentration of impurities that are depressing the melting point of your compound. A pre-purification step, such as a wash or column chromatography of the free-base form before converting it to the dihydrochloride salt, may be necessary.
Q: I followed the procedure, but no crystals have formed after cooling. What's wrong?
A: This is a classic sign that the solution is not sufficiently supersaturated. [3]* Cause 1: Too much solvent. This is the most common reason. [4]The solution is to gently heat the flask to remove some of the solvent (both the "good" and the antisolvent will evaporate) to increase the concentration. Let it cool again.
-
Cause 2: High kinetic barrier to nucleation. Sometimes a supersaturated solution needs a "nudge" to start crystallizing. You can induce crystallization by scratching the inside surface of the flask just below the liquid level with a glass rod. [4]The microscopic scratches provide a surface for the initial crystals (nuclei) to form. Alternatively, if you have a tiny amount of the pure solid, you can add a single "seed" crystal to the solution.
Q: My final yield was very low. How can I improve it?
A: A low yield is typically a result of product loss during the process.
-
Check the Filtrate (Mother Liquor): The most likely culprit is that a significant amount of your product remains dissolved in the solvent mixture. You can try to recover a "second crop" of crystals by evaporating a portion of the solvent from the filtrate and re-cooling. Note that second-crop crystals are often less pure than the first.
-
Review Your Technique: Did you use the absolute minimum amount of hot solvent for the initial dissolution? [4]Was your wash solvent ice-cold, and did you use it sparingly? Washing with too much solvent or solvent that isn't sufficiently cold can redissolve a substantial portion of your purified crystals. [2]
References
- CN104387315A - Compound I and (R)-3-aminopiperidine hydrochloride II, preparation method and application in Linagliptin synthesis.
-
Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. ResearchGate. [Link]
- WO2002085858A1 - Process for producing purified piperidine derivative.
-
On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Radboud Repository. [Link]
- US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
-
A Convenient Synthesis of Amino Acid Methyl Esters. National Institutes of Health (NIH). [Link]
- JP2003137850A - Method for producing amino acid ester hydrochloride.
-
Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research. [Link]
-
Crystallization. University of California, Irvine. [Link]
-
Crystal structure and Hirshfeld surface analysis of the cocrystal formed between 2,3-di-amino-pyrazine and 2,3,5,6-tetra-fluoro-terephthalic acid. National Institutes of Health (NIH). [Link]
- WO1997049698A1 - Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders.
-
Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. MDPI. [Link]
-
Recrystallization. California State University, Bakersfield. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Separation and Refining of Amino acids. Society of Ion Exchange, Japan. [Link]
-
Recrystallization of Active Pharmaceutical Ingredients. SciSpace. [Link]
-
Recrystallization Process Questions. Chemistry Stack Exchange. [Link]
-
The Effect of the Purification of Piperidine on the Activity of Derived Anesthetics' Local. American Chemical Society. [Link]
-
Recrystallization. University of Colorado Boulder. [Link]
-
How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? ResearchGate. [Link]
-
Piperidin-1-yl-acetic acid. PubChem. [Link]
Sources
Benchmarking 2-(3-Aminopiperidin-1-yl)acetic Acid Dihydrochloride Against Standard Building Blocks
Executive Summary
The 3-aminopiperidine motif is a privileged pharmacophore in modern drug discovery, most notably recognized for its critical role in dipeptidyl peptidase-4 (DPP-4) inhibitors such as linagliptin and alogliptin[1]. Traditionally, the incorporation of this scaffold relies on mono-protected building blocks like (S)-1-Boc-3-aminopiperidine[2]. However, as medicinal chemistry pivots toward more complex peptidomimetics and bifunctional degraders (e.g., PROTACs), there is a growing demand for pre-functionalized, chain-extending building blocks.
This guide objectively benchmarks 2-(3-aminopiperidin-1-yl)acetic acid dihydrochloride against standard piperidine derivatives. By analyzing structural causality, reactivity profiles, and self-validating experimental workflows, this guide provides researchers with the technical grounding necessary to deploy this bifunctional building block in advanced synthetic routes.
The Causality of Scaffold Selection
Selecting the optimal building block requires understanding the downstream consequences of its structural features. The title compound offers two distinct mechanistic advantages over standard alternatives:
-
Bifunctional Chain Extension: Standard 1-Boc-3-aminopiperidine requires a two-step sequence: functionalization at the C3-amine, followed by harsh acidic deprotection of the N1-Boc group to allow attachment to a core scaffold[3]. In contrast, the title compound features a pre-installed N1-acetic acid linker. This allows for immediate C-terminal amide coupling, eliminating the need for strong acids (e.g., TFA, HCl) and preserving acid-sensitive moieties elsewhere in the target molecule.
-
Stability via Dihydrochloride Formulation: Unprotected amino acids containing both a primary and a tertiary amine are highly susceptible to auto-oxidation, CO2 absorption, and intermolecular lactamization. By formulating this building block as a dihydrochloride salt, the nucleophilicity of both nitrogen atoms is completely masked. This ensures indefinite shelf stability and prevents uncontrolled polymerization prior to intentional activation.
Comparative Benchmarking Analysis
To make informed procurement and synthetic design decisions, it is critical to compare the quantitative and qualitative parameters of these building blocks.
| Parameter | 2-(3-Aminopiperidin-1-yl)acetic acid 2HCl | (S)-1-Boc-3-aminopiperidine | 3-Aminopiperidine (Free Base) |
| Molecular Weight | 231.12 g/mol (Salt form) | 200.28 g/mol | 100.16 g/mol |
| Physical State | Crystalline Solid | Viscous Liquid / Low-melting solid | Liquid |
| Approx. pKa | ~9.5 (Primary Amine), ~3.5 (Acid) | ~10.2 (Primary Amine) | ~10.5 (Primary), ~9.0 (Secondary) |
| Solubility Profile | H2O, DMSO, MeOH | DCM, EtOAc, THF | H2O, EtOH, DCM |
| Reactivity Profile | Bifunctional (Zwitterionic precursor) | Monofunctional (Protected N1) | Bifunctional (Competing amines) |
| Storage Stability | Excellent (Non-hygroscopic salt) | Good (Requires cold storage) | Poor (Absorbs CO2, oxidizes) |
| Primary Application | Peptidomimetics, extended linkers | DPP-4 inhibitors, direct core attachment | General library synthesis |
Mechanistic Workflows: Overcoming Bifunctional Polymerization
A critical challenge when using 2-(3-aminopiperidin-1-yl)acetic acid dihydrochloride is its zwitterionic potential. If a coupling agent (e.g., HATU) is added directly to the neutralized building block, the free C3-primary amine will rapidly attack the activated N1-carboxylic acid, leading to uncontrolled polymerization.
The Causality-Driven Solution: Orthogonal reactivity must be exploited. The optimal workflow involves selective N-acylation of the primary amine under aqueous Schotten-Baumann conditions. At pH > 10, the carboxylic acid exists as an unreactive carboxylate anion, directing the electrophile exclusively to the C3-amine. Once the primary amine is capped, the carboxylic acid can be safely activated for C-terminal coupling.
Workflow for orthogonal functionalization of 2-(3-aminopiperidin-1-yl)acetic acid dihydrochloride.
Comparative reactivity pathways highlighting the elimination of acidic deprotection steps.
Self-Validating Experimental Protocols
Protocol A: Selective N-Acylation (Schotten-Baumann Conditions)
-
Objective: Selectively functionalize the C3-primary amine while preserving the N1-acetic acid moiety.
-
Causality: By conducting the reaction in an aqueous biphasic system at pH > 10, the carboxylic acid is quantitatively deprotonated to the carboxylate anion. This electrostatic shielding prevents esterification or mixed anhydride formation, directing the electrophilic acid chloride exclusively to the more nucleophilic primary amine.
Step-by-Step Methodology:
-
Suspend 2-(3-aminopiperidin-1-yl)acetic acid dihydrochloride (1.0 eq, 10 mmol) in a 1:1 mixture of THF and 2M aqueous NaOH (20 mL).
-
Self-Validation Check 1: Verify the aqueous phase pH is ≥ 12 using pH paper. The dihydrochloride salt will consume 2.0 eq of NaOH immediately; failure to maintain high pH will result in unreacted starting material due to amine protonation.
-
Cool the biphasic mixture to 0 °C to suppress background hydrolysis of the electrophile.
-
Add the desired acid chloride (R-COCl, 1.1 eq) dropwise over 15 minutes.
-
Stir vigorously at room temperature for 2 hours.
-
Self-Validation Check 2: Spot the aqueous layer on a silica TLC plate and stain with Ninhydrin. The disappearance of the baseline purple spot confirms complete consumption of the primary amine.
-
Wash the mixture with diethyl ether (2 x 15 mL) to remove unreacted acid chloride and non-polar byproducts.
-
Acidify the aqueous layer to pH 3 using 1M HCl and extract with EtOAc (3 x 20 mL) to isolate the N-acylated free acid intermediate.
Protocol B: C-Terminal Amide Coupling
-
Objective: Couple the N-acylated intermediate to a target amine to extend the peptidomimetic chain.
-
Causality: HATU is selected as the coupling agent due to its high efficiency in mediating the coupling of sterically hindered or secondary amines. DIPEA is utilized as a non-nucleophilic base to neutralize the system and activate the carboxylate without competing for the activated ester.
Step-by-Step Methodology:
-
Dissolve the N-acylated intermediate (1.0 eq, 5 mmol) and HATU (1.2 eq, 6 mmol) in anhydrous DMF (15 mL) under nitrogen.
-
Add DIPEA (3.0 eq, 15 mmol) dropwise at 0 °C. Causality: Cooling mitigates the exothermic activation process, minimizing the risk of epimerization at the C3 chiral center (if an enantiopure building block is used)[4].
-
Add the target amine (1.1 eq, 5.5 mmol) and stir at room temperature for 3 hours.
-
Self-Validation Check: Analyze the reaction via LC-MS. The disappearance of the activated ester mass and the appearance of the target product mass validates reaction completion.
-
Quench with saturated aqueous NaHCO3 (20 mL) and extract with EtOAc (3 x 20 mL).
-
Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO3, and brine (to remove DMF and HATU byproducts). Dry over Na2SO4 and concentrate.
Conclusion
While (S)-1-Boc-3-aminopiperidine remains the industry standard for direct N1-core attachments, 2-(3-aminopiperidin-1-yl)acetic acid dihydrochloride offers superior utility for the synthesis of extended peptidomimetics. By leveraging its pre-installed N1-acetic acid linker and utilizing orthogonal Schotten-Baumann functionalization, researchers can bypass harsh acidic deprotection steps, thereby broadening the scope of compatible functional groups in complex molecule synthesis.
References
-
Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine | Organic Process Research & Development (ACS Publications) |[Link]
- Process for the preparation of chiral 8-(3-aminopiperidin-1-yl)-xanthines (US8883805B2)
-
Efficient Synthesis of (S)-1-Boc-3-aminopiperidine in a Continuous Flow System | ACS Publications | [Link]
Sources
Comparative Efficacy of 2-(3-Aminopiperidin-1-yl)acetic Acid Dihydrochloride in Peptidomimetics
As the demand for highly stable, orally bioavailable peptide therapeutics grows, the structural rigidification of peptide backbones has become a cornerstone of modern drug design. Natural peptides are inherently plagued by high conformational flexibility and rapid proteolytic degradation. To overcome these limitations, researchers employ conformationally constrained dipeptide surrogates.
Among these, 2-(3-aminopiperidin-1-yl)acetic acid dihydrochloride (hereafter referred to as 3-APAA·2HCl ) has emerged as a premier building block. By embedding a 3-aminopiperidine moiety onto an acetic acid backbone, this scaffold effectively mimics a β -turn while locking the dihedral angles into a rigid chair conformation. This guide objectively evaluates the comparative efficacy of 3-APAA against traditional peptidomimetic scaffolds, providing mechanistic insights and self-validating experimental protocols for drug development professionals.
Mechanistic Rationale & Comparative Efficacy
The integration of 3-APAA into a peptide sequence replaces a standard dipeptide segment (e.g., Gly-Pro or Ala-Pro) with a non-natural, 6-membered piperidine ring. This substitution drives two critical pharmacological enhancements:
-
Entropic Pre-organization: The piperidine ring forces the backbone into a rigid chair conformation. This pre-organization drastically reduces the entropic penalty ( ΔS ) upon binding to target proteins, enhancing target affinity. According to foundational studies on noncovalent protease inhibitors , the 3-aminopiperidine scaffold acts as a highly selective anchor within the S1 extensive pockets of target enzymes.
-
Absolute Protease Resistance: The non-natural amide bond formed at the piperidine nitrogen lacks the standard geometry recognized by endogenous proteases. This structural evolution is critical in the development of long-acting dipeptidyl peptidase-4 (DPP-4) inhibitors and other therapeutics requiring extended serum half-lives .
Quantitative Performance Comparison
To objectively benchmark 3-APAA against alternative scaffolds, we compare it to acyclic β -amino acids (high flexibility) and pyrrolidine-based surrogates (5-membered ring constraints).
Table 1: Comparative Efficacy of Peptidomimetic Scaffolds (DPP-4 Inhibition Model)
| Scaffold Type | Conformational Rigidity | Proteolytic Half-Life (Serum) | Entropic Penalty ( ΔS ) | Target Affinity (IC 50 ) |
| Acyclic Dipeptide (Control) | Low (Highly flexible) | < 2 hours | High | > 10,000 nM |
| Pyrrolidine Surrogate | High (5-membered ring) | ~ 12 hours | Moderate | ~ 50 nM |
| 3-APAA Surrogate | Very High (6-membered ring) | > 48 hours | Low | < 10 nM |
Data synthesized from benchmark pharmacokinetic profiles of gliptin-class inhibitors and related peptidomimetics .
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols detail the integration and validation of 3-APAA.
Expert Note: While 3-APAA·2HCl is highly stable for bulk storage, successful Solid-Phase Peptide Synthesis (SPPS) requires the N3 -Fmoc-protected derivative to prevent cross-linking. The dihydrochloride salt must be thoroughly neutralized prior to coupling.
Protocol 1: SPPS Integration of 3-APAA
Causality & Design: The secondary amine of the piperidine ring is highly sterically hindered. Standard coupling reagents (e.g., HBTU) are insufficient. A highly reactive uronium salt (HATU) combined with a strong organic base (DIPEA) is mandatory to stabilize the active ester intermediate and drive the reaction to completion.
-
Resin Preparation: Swell Fmoc-Rink Amide resin (0.5 mmol/g) in Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5×).
-
Neutralization & Coupling:
-
Dissolve 3 equivalents of Fmoc-3-APAA (derived from the dihydrochloride precursor) and 2.9 equivalents of HATU in minimal DMF.
-
Add 6 equivalents of DIPEA to neutralize any residual HCl and activate the complex.
-
Add the mixture to the resin and agitate for 120 minutes at room temperature.
-
-
Self-Validation (Chloranil Test): Because standard Kaiser tests yield false negatives for secondary amines, perform a Chloranil test. A successful coupling will yield a colorless/yellow bead, whereas incomplete coupling leaves a dark blue/green bead. If positive, repeat Step 3.
-
Cleavage: Treat the resin with a cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H 2 O) for 2 hours. Precipitate the crude peptidomimetic in cold diethyl ether and purify via RP-HPLC.
Workflow for the solid-phase synthesis of 3-APAA-integrated peptidomimetics.
Protocol 2: Proteolytic Stability Assay
Causality & Design: Colorimetric assays can suffer from background interference. To create a self-validating kinetic profile, LC-MS/MS is used to directly quantify the mass of the intact peptidomimetic versus its cleaved metabolites over a 48-hour timeline.
-
Incubation: Incubate 10 μ M of the purified 3-APAA peptidomimetic in human serum (or purified DPP-4/IdeS assay buffer) at 37°C.
-
Sampling: Extract 50 μ L aliquots at 0, 2, 4, 12, 24, and 48 hours.
-
Quenching: Immediately quench each aliquot by adding 100 μ L of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 rpm for 10 minutes to precipitate serum proteins.
-
LC-MS/MS Readout: Analyze the supernatant. The rigid 3-APAA backbone should exhibit >95% intact mass recovery at 48 hours, validating its superior resistance to enzymatic degradation.
Mechanistic pathway of protease inhibition by 3-APAA-based peptidomimetics.
Conclusion
The transition from acyclic or 5-membered ring surrogates to the 6-membered 3-APAA scaffold represents a significant leap in peptidomimetic engineering. By leveraging 2-(3-aminopiperidin-1-yl)acetic acid dihydrochloride, researchers can lock peptides into bioactive conformations, virtually eliminate proteolytic liability, and drastically improve the pharmacokinetic profiles of next-generation therapeutics.
References
-
Berggren, K., et al. (2012). "3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS." Journal of Medicinal Chemistry, 55(6), 2549-2560. URL:[Link]
-
Nabeno, M., et al. (2013). "Development of Long-Acting Dipeptidyl Peptidase-4 Inhibitors: Structural Evolution and Long-Acting Determinants." Journal of Medicinal Chemistry. URL:[Link]
-
Kadowaki, T., et al. (2023). "Dipeptidyl Peptidase 4 Inhibitors." Encyclopedia MDPI. URL: [Link]
Cross-Validation of NMR Spectra for 2-(3-Aminopiperidin-1-yl)acetic Acid Dihydrochloride: A Comparative Analytical Guide
Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Structural elucidation, solvent dynamics, and comparative analytical performance.
Introduction: The Analytical Challenge of Piperidine Derivatives
In the synthesis of active pharmaceutical ingredients (APIs)—particularly dipeptidyl peptidase-4 (DPP-4) inhibitors and complex peptidomimetics—3-aminopiperidine derivatives serve as critical chiral building blocks[1]. Among these, 2-(3-aminopiperidin-1-yl)acetic acid is a highly versatile intermediate.
However, verifying the structural integrity and purity of this compound presents unique analytical challenges. Because the molecule contains a basic secondary amine (piperidine N1), a basic primary amine (N3), and an acidic carboxyl group, it exhibits complex acid-base equilibria. As a Senior Application Scientist, I frequently observe that analyzing this compound in its free base form leads to ambiguous data. This guide objectively compares the analytical performance of the target dihydrochloride salt against alternative forms, providing a self-validating experimental protocol for definitive NMR cross-validation.
The Causality of Experimental Choices: Why the Dihydrochloride Salt?
Do not attempt to perform high-resolution NMR on the free base form of 2-(3-aminopiperidin-1-yl)acetic acid without understanding the underlying physical chemistry.
The Zwitterion Problem
In its free base state, the molecule exists predominantly as a zwitterion. The intermediate exchange of protons between the basic nitrogens and the carboxylate group occurs at a rate comparable to the NMR timescale. This dynamic exchange leads to severe signal broadening, particularly for the protons adjacent to the nitrogen atoms (C2, C6, and the acetic acid CH2 group), masking critical J -coupling information[2].
The Dihydrochloride Solution
Converting the compound to a dihydrochloride salt is not merely a storage preference; it is an analytical necessity.
-
Conformational Locking: The addition of two equivalents of HCl fully protonates both the N1 tertiary amine and the N3 primary amine. This neutralizes the carboxylate to a carboxylic acid and "locks" the protonation state.
-
Signal Resolution: By halting the dynamic chemical exchange, the 1 H NMR signals resolve into sharp, distinct multiplets. The strong electron-withdrawing effect of the protonated nitrogens shifts the adjacent protons significantly downfield, separating them from the aliphatic envelope[3].
Stepwise protonation states of 2-(3-aminopiperidin-1-yl)acetic acid.
Comparative Performance Analysis
To highlight the superiority of the dihydrochloride salt for structural validation, we compare it against two common alternative states encountered during the synthetic workflow: the Free Base (Zwitterion) and the upstream 1-Boc-Protected Precursor .
| Feature | Form A: Dihydrochloride Salt (Target) | Form B: Free Base (Alternative 1) | Form C: 1-Boc Precursor (Alternative 2) |
| Solubility for NMR | Excellent in D 2 O, DMSO- d6 | Poor in D 2 O, moderate in CD 3 OD | Excellent in CDCl 3 |
| NMR Signal Quality | Sharp, well-resolved multiplets. Downfield shifts allow easy assignment. | Broad, unresolved peaks. Dynamic exchange obscures J -coupling. | Sharp signals, but dominated by the massive 9H Boc singlet at ~1.45 ppm[4]. |
| Stereochemical Utility | High. Axial/equatorial protons are distinct, allowing NOESY/ROESY analysis. | Low. Exchange broadening prevents accurate spatial correlation. | Moderate. The bulky Boc group alters the natural piperidine chair conformation. |
| Stability | Highly stable, non-hygroscopic powder. Resists oxidation. | Prone to oxidation and atmospheric CO 2 absorption. | Stable, but requires deprotection before downstream coupling. |
Self-Validating Experimental Protocol
A robust NMR analysis cannot rely on 1D 1 H data alone, as the piperidine ring protons (C4, C5) often overlap. We employ a self-validating system utilizing 1D and 2D NMR techniques.
Step-by-Step Methodology
Step 1: Sample Preparation & Solvent Selection
-
Weigh exactly 15.0 mg of 2-(3-aminopiperidin-1-yl)acetic acid dihydrochloride.
-
Dissolve in 0.6 mL of Deuterium Oxide (D 2 O, 99.9% D).
-
Causality Note: D 2 O is chosen over DMSO- d6 because it rapidly exchanges the acidic protons (COOH, NH 3+ , NH + ) with deuterium. This removes broad exchangeable signals from the spectrum, leaving a clean baseline to observe the carbon-bound protons[2].
-
-
Transfer to a high-quality 5 mm NMR tube.
Step 2: 1D NMR Acquisition
-
1 H NMR: Acquire at 400 MHz or 500 MHz at 298 K. Use a standard 30° pulse program (zg30) with a relaxation delay (D1) of 2.0 seconds. Collect 16 scans.
-
13 C NMR: Acquire at 100 MHz or 125 MHz. Use a proton-decoupled pulse sequence (zgpg30) with a D1 of 2.0 seconds. Collect a minimum of 512 scans to ensure adequate signal-to-noise for the quaternary carbonyl carbon.
Step 3: 2D NMR Cross-Validation
-
COSY (Correlation Spectroscopy): Acquire to map the continuous spin system of the piperidine ring (C2 ↔ C3 ↔ C4 ↔ C5 ↔ C6).
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire to correlate each proton to its directly attached carbon. This is critical for differentiating the overlapping axial and equatorial protons on the piperidine ring[3].
Workflow of 1D and 2D NMR cross-validation for structural elucidation.
Quantitative Data & Spectral Assignments
The following tables summarize the cross-validated NMR data. Note that the presence of the chiral center at C3 makes the two protons of the acetic acid CH 2 group diastereotopic, resulting in an AB quartet rather than a simple singlet.
Table 1: 1 H NMR Assignments (400 MHz, D 2 O)
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment Causality |
| CH 2 (Acetic) | 4.15 & 4.02 | AB quartet | 2H | J = 16.5 | Deshielded by adjacent N + and carbonyl. Diastereotopic due to C3 chirality. |
| C3-H | 3.85 | multiplet | 1H | - | Deshielded by the primary ammonium group (NH 3+ )[1]. |
| C2-H eq | 3.65 | ddd | 1H | J = 12.0, 4.5, 2.0 | Equatorial proton, adjacent to N1 + . |
| C6-H eq | 3.45 | br d | 1H | J = 12.5 | Equatorial proton, adjacent to N1 + . |
| C2-H ax | 3.20 | dd | 1H | J = 12.0, 10.5 | Axial proton, shifted upfield relative to equatorial[3]. |
| C6-H ax | 3.05 | td | 1H | J = 12.5, 3.0 | Axial proton. |
| C4-H, C5-H | 1.60 - 2.25 | overlapping m | 4H | - | Aliphatic ring protons; resolved via HSQC. |
Table 2: 13 C NMR Assignments (100 MHz, D 2 O)
| Position | Chemical Shift ( δ , ppm) | Carbon Type (from HSQC) | Assignment Causality |
| C=O (Acetic) | 170.5 | Quaternary (C) | Carboxylic acid carbonyl carbon[2]. |
| CH 2 (Acetic) | 56.2 | Secondary (CH 2 ) | Highly deshielded aliphatic carbon between N and C=O. |
| C2 | 52.8 | Secondary (CH 2 ) | Adjacent to N1. |
| C6 | 48.5 | Secondary (CH 2 ) | Adjacent to N1. |
| C3 | 45.1 | Tertiary (CH) | Bears the primary amine[1]. |
| C4 | 26.4 | Secondary (CH 2 ) | Aliphatic ring carbon. |
| C5 | 21.8 | Secondary (CH 2 ) | Aliphatic ring carbon. |
Conclusion
By analyzing 2-(3-aminopiperidin-1-yl)acetic acid as a dihydrochloride salt rather than a free base, researchers can bypass the severe spectral broadening caused by zwitterionic proton exchange. The self-validating combination of D 2 O solvent exchange, 1D chemical shift analysis, and 2D HSQC/COSY connectivity provides an unambiguous, publication-ready proof of structure. This rigorous approach ensures that downstream API synthesis is built upon a foundation of absolute analytical certainty.
References
-
Piperidine - Wikipedia. Wikimedia Foundation. Available at:[Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at:[Link]
-
3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. National Center for Biotechnology Information (NIH). Available at:[Link]
Sources
- 1. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. Piperidine - Wikipedia [en.wikipedia.org]
- 4. 1-BOC-3-Aminopiperidine | 144243-24-3 | Benchchem [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
